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  • Product: 1,3-Dimethyl-1H-indazole
  • CAS: 34879-84-0

Core Science & Biosynthesis

Foundational

A Technical Guide to Receptor Binding Affinity Studies of 1,3-Dimethyl-1H-indazole

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to characterize the receptor binding profile of 1,3-dimethyl-1H-indazole. The indazole scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to characterize the receptor binding profile of 1,3-dimethyl-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anti-tumor, and neurological effects.[1][2][3][4] Characterizing the interaction of novel indazole compounds, such as 1,3-dimethyl-1H-indazole, with specific receptor targets is a foundational step in understanding their mechanism of action and therapeutic potential. This document moves beyond a simple recitation of protocols, offering in-depth rationale for experimental design, detailed step-by-step methodologies for radioligand binding assays, and a thorough guide to data analysis and interpretation. By grounding these protocols in established principles of ligand-receptor kinetics and providing robust, self-validating systems, this guide aims to equip researchers with the tools necessary for generating high-quality, reproducible binding affinity data.

Introduction: The Scientific Imperative

The 1H-indazole core is a versatile pharmacophore found in numerous biologically active compounds, including the non-steroidal anti-inflammatory drug Benzydamine and the anti-cancer agent Pazopanib.[1][4] The specific substitution pattern, such as the 1,3-dimethyl configuration, can significantly influence a compound's pharmacological profile, directing its affinity and selectivity towards various biological receptors.[5][6] Recent studies on indazole derivatives have highlighted their potential as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1)[6] and as ligands for receptors such as the bradykinin B1 receptor and serotonin 4 receptor (5-HT4R).[5][7]

Therefore, determining the receptor binding affinity of 1,3-dimethyl-1H-indazole is not merely an academic exercise. It is a critical step in drug discovery that informs:

  • Target Identification and Validation: Identifying the primary molecular targets responsible for the compound's biological effects.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact binding potency and selectivity.

  • Lead Optimization: Guiding the design of more potent and selective analogs with improved therapeutic profiles.

This guide focuses on the "gold standard" methodology for quantifying these interactions: the radioligand binding assay.[8][9] These assays are renowned for their sensitivity and robustness in measuring the affinity of a ligand for its receptor.[8][9]

Foundational Principles of Receptor Binding Assays

Before proceeding to experimental protocols, it is crucial to understand the theoretical underpinnings of ligand-receptor interactions. Binding affinity is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.[10] A smaller Kd value signifies a higher binding affinity.[10]

For an unlabeled test compound like 1,3-dimethyl-1H-indazole, its affinity is determined indirectly through a competitive binding assay .[8][11] This involves measuring the ability of the test compound to displace a known radiolabeled ligand (a "tracer") from the target receptor. The primary output of this experiment is the IC50 value: the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[11] The IC50 is an experimentally dependent value, influenced by the concentration of the radioligand used.[12] To determine an absolute measure of affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11][12] The Ki represents the affinity of the unlabeled compound for the receptor and is a more reliable constant for comparing the potency of different compounds.[12]

Strategic Experimental Design

A successful binding study hinges on meticulous planning. The following sections detail the critical choices and preparatory steps required.

Target Selection and Biological Material Preparation

The initial step is to select a panel of relevant receptors. This choice may be guided by in silico docking studies, known pharmacology of similar indazole analogs[5][7][13][14], or high-throughput screening results. Once targets are identified, a source of the receptor is required. This is typically a cell line (e.g., HEK293, CHO) engineered to overexpress the specific receptor of interest or native tissue known to be rich in the target receptor.

Protocol for Membrane Preparation:

The goal is to isolate cell membranes, where most receptors are located, from other cellular components.

  • Cell Lysis: Harvest cultured cells or tissue and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors). This disrupts the cell structure.

  • Initial Centrifugation: Perform a low-speed spin (e.g., 1,000 x g for 3-5 minutes) to remove nuclei and large debris.

  • Membrane Pelleting: Centrifuge the supernatant from the previous step at a higher speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation. This step is crucial for removing endogenous ligands and cytosolic components that could interfere with the assay.

  • Final Preparation & Storage: Resuspend the final pellet in a buffer containing a cryoprotectant like 10% sucrose.

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay. This is essential for ensuring consistency between experiments. Aliquot the membrane preparation and store at -80°C until use.

Choosing the Right Radioligand

The selection of the radiolabeled competitor is critical. An ideal radioligand should have:

  • High Affinity: Its Kd for the target receptor should be low (typically in the nanomolar or picomolar range).

  • High Specificity: It should bind selectively to the target receptor with minimal binding to other sites.

  • High Specific Activity: This ensures that a detectable signal can be achieved with low concentrations of the radioligand.

  • Reversibility: The binding should be reversible to allow for competition by the unlabeled test compound.

Core Experimental Protocols

The following protocols provide a self-validating framework for determining the binding affinity of 1,3-dimethyl-1H-indazole. We will first characterize the radioligand using a saturation assay before determining the Ki of our test compound in a competition assay.

Experiment 1: Saturation Binding Assay (Determining Radioligand Kd and Bmax)

Causality: Before you can accurately measure the affinity of your test compound, you must first characterize the interaction of the radioligand with the receptor preparation. This experiment determines the radioligand's affinity (Kd) and the concentration of receptors in your membrane preparation (Bmax).[15][16] This information is essential for setting the correct conditions for the subsequent competition assay and for calculating the Ki value.[15]

Step-by-Step Protocol:

  • Plate Setup: Prepare a 96-well plate. You will have two sets of wells for each radioligand concentration: "Total Binding" and "Non-Specific Binding (NSB)".

  • Reagent Addition (NSB Wells): To the NSB wells, add a high concentration of a known, potent, unlabeled ligand for the target receptor (a "displacer"). This will saturate the receptors, ensuring that any radioligand binding measured in these wells is to non-receptor sites.

  • Reagent Addition (Total Binding Wells): To the Total Binding wells, add assay buffer.

  • Radioligand Addition: Add the radioligand to all wells in a series of increasing concentrations (typically 8-12 concentrations, spanning a range from ~0.1x to 10x the expected Kd).

  • Initiate Reaction: Add the prepared cell membranes (e.g., 50-120 µg of protein for tissue membranes) to all wells to start the binding reaction. The final assay volume is typically 250 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Gentle agitation is recommended.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C). This separates the receptor-bound radioligand (which is trapped on the filter) from the free radioligand in the solution.[8]

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining free radioligand.

  • Drying and Counting: Dry the filter mat (e.g., 30 minutes at 50°C). Add a scintillation cocktail and count the radioactivity trapped on each filter disk using a scintillation counter.

Experiment 2: Competitive Binding Assay (Determining IC50 and Ki of 1,3-Dimethyl-1H-indazole)

Causality: This is the definitive experiment to determine the binding affinity of your unlabeled test compound. By using a fixed concentration of the characterized radioligand, you will measure the ability of increasing concentrations of 1,3-dimethyl-1H-indazole to compete for the binding sites.[8]

Step-by-Step Protocol:

  • Plate Setup: Similar to the saturation assay, set up wells for "Total Binding," "Non-Specific Binding (NSB)," and a series of wells for the test compound concentrations.

  • Reagent Addition:

    • NSB Wells: Add a saturating concentration of a known displacer.

    • Total Binding Wells: Add assay buffer.

    • Test Compound Wells: Add 1,3-dimethyl-1H-indazole in a range of concentrations (e.g., 8-12 concentrations covering a wide log range, from 10 pM to 100 µM, to ensure a full inhibition curve is generated).

  • Radioligand Addition: Add the radioligand to all wells at a single, fixed concentration. Crucially, this concentration should be at or below the Kd value determined in the saturation experiment. [15] This maximizes the sensitivity of the assay to competition.

  • Initiate Reaction: Add the cell membranes to all wells.

  • Incubation, Termination, and Counting: Follow steps 6-9 exactly as described in the saturation binding assay protocol.

Data Analysis and Interpretation

Raw data from the scintillation counter (Counts Per Minute, CPM) must be processed to yield meaningful affinity constants. This is best achieved using non-linear regression analysis software like Prism.[17]

Analysis of Saturation Binding Data
  • Calculate Specific Binding: For each radioligand concentration, subtract the average CPM from the NSB wells from the average CPM of the Total Binding wells.

    • Specific Binding = Total Binding - Non-Specific Binding

  • Non-Linear Regression: Plot Specific Binding as a function of the radioligand concentration. Fit the data to the "one-site binding (hyperbola)" equation.

    • This analysis will directly yield the Kd (in nM) and Bmax (in CPM or fmol/mg protein after conversion).[15]

Analysis of Competitive Binding Data
  • Data Normalization: Normalize the data by setting the average "Total Binding" (in the absence of competitor) to 100% and the average "NSB" to 0%.[11]

  • Non-Linear Regression: Plot the normalized percent inhibition as a function of the log concentration of 1,3-dimethyl-1H-indazole. Fit the data to a sigmoidal dose-response (variable slope) equation.

    • This analysis will yield the log(IC50) , from which the IC50 value is calculated.

  • Calculating Ki using the Cheng-Prusoff Equation: Convert the experimentally derived IC50 to the inhibition constant Ki.[12] This equation corrects for the influence of the radioligand concentration used in the assay.[12]

    • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] = The concentration of radioligand used in the experiment.

        • Kd = The dissociation constant of the radioligand, as determined from the saturation binding experiment.

Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

ParameterValueUnitsDescription
Radioligand Kd e.g., 1.2nMAffinity of the radioligand for the receptor.
Bmax e.g., 850fmol/mg proteinConcentration of receptor sites in the membrane prep.
IC50 (Test Compound) e.g., 45.7nMConcentration of test compound causing 50% inhibition.
Ki (Test Compound) e.g., 21.2nMAbsolute binding affinity of the test compound.

Visualizing Workflows and Concepts

Diagrams are essential for clarifying complex experimental workflows and theoretical relationships.

Competitive_Binding_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competition Assay cluster_analysis Phase 3: Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Radioligand_Kd Saturation Assay: Determine Radioligand Kd & Bmax Membrane_Prep->Radioligand_Kd Input Cheng_Prusoff Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) Radioligand_Kd->Cheng_Prusoff Input Kd Test_Compound Prepare 1,3-Dimethyl-1H-indazole Concentration Series Assay_Setup Plate Setup: Total, NSB, Test Compound Wells Reagent_Addition Add Radioligand (at Kd), Test Compound, & Membranes Assay_Setup->Reagent_Addition Incubation Incubate to Equilibrium Reagent_Addition->Incubation Filtration Filtration & Washing (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Bound Radioactivity) Filtration->Counting NLR_IC50 Non-Linear Regression: Calculate IC50 Counting->NLR_IC50 Input Raw Data NLR_IC50->Cheng_Prusoff Final_Ki Final Result: Binding Affinity (Ki) Cheng_Prusoff->Final_Ki

Caption: Workflow for determining the Ki of a test compound.

Cheng_Prusoff_Relationship cluster_inputs Experimental Parameters IC50 IC50 (Experimental Value) Equation Ki = IC50 / (1 + [L]/Kd) IC50->Equation Ki Ki (True Affinity Constant) Equation->Ki L_conc [L] Radioligand Concentration L_conc->Equation Kd_val Kd Radioligand Affinity Kd_val->Equation

Caption: The Cheng-Prusoff equation converts IC50 to Ki.

Conclusion and Future Directions

This guide has detailed a robust, field-proven methodology for determining the receptor binding affinity of 1,3-dimethyl-1H-indazole. By meticulously following the principles of experimental design, executing the detailed protocols for saturation and competition radioligand binding assays, and applying rigorous non-linear regression analysis, researchers can confidently establish the Ki of this compound for various targets.

The resulting affinity data forms the bedrock for subsequent investigations. A high-affinity interaction would warrant further studies, including:

  • Functional Assays: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified receptor.

  • Selectivity Profiling: Screening against a broad panel of receptors to assess off-target binding and predict potential side effects.

  • In Vivo Studies: To correlate receptor binding affinity with physiological effects in animal models.

By integrating these binding affinity studies into a broader drug discovery program, the scientific community can effectively elucidate the therapeutic potential of novel indazole derivatives like 1,3-dimethyl-1H-indazole.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Lange, J. H. M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Retrieved from [Link]

  • Duggleby, R. G., & Waters, M. J. (1993). Nonlinear Regression Analysis of the time Course of Ligand Binding Experiments. Marcel Dekker, Inc. Retrieved from [Link]

  • Suryawanshi, S., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. Retrieved from [Link]

  • Duggleby, R. G., & Waters, M. J. (1993). Nonlinear regression analysis of the time course of ligand binding experiments. PubMed. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. Retrieved from [Link]

  • Rajan, T., et al. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Retrieved from [Link]

  • Butini, S., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. ACS Publications. Retrieved from [Link]

  • Goutelle, S., et al. (2010). Methodological comparison of in vitro binding parameter estimation: sequential vs. simultaneous non-linear regression. PubMed. Retrieved from [Link]

  • Chou, T. C. (1974). Mathematical theory of competitive binding assays: an exact and practical model. PubMed. Retrieved from [Link]

  • Gualtieri, F., et al. (1992). Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration. PubMed. Retrieved from [Link]

  • Limbird, L. E. (1986). Radioligand binding methods: practical guide and tips. Receptor Biochemistry and Methodology. Retrieved from [Link]

  • Le-Corronc, H., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports. Retrieved from [Link]

  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science (RSC Publishing). Retrieved from [Link]

  • BioStat Prime. (n.d.). Nonlinear Regression in Biostatistics & Life Science. Retrieved from [Link]

  • DeMirci, H., et al. (2003). 2-(4,5-dihydro-1H-imidazol-2-yl)indazole (indazim) derivatives as selective I(2) imidazoline receptor ligands. PubMed. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • Schepmann, D., et al. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. PubMed. Retrieved from [Link]

  • Sahoo, M., et al. (2022). Elucidating the therapeutic potential of indazole derivative bindarit against K-ras receptor: An in-silico analysis using molecular dynamics exploration. PMC. Retrieved from [Link]

  • AFFINImeter. (2014). Competitive Binding Assay - ITC Analysis Tutorial. Retrieved from [Link]

  • Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link]

  • Goodacre, S. C., et al. (2010). Indazole derivatives as novel bradykinin B1 receptor antagonists. PubMed. Retrieved from [Link]

  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

  • Nguyen, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. Retrieved from [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved from [Link]

  • Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Plescia, S., et al. (2010). Synthesis and biological evaluation of new indazole derivatives. Academia.edu. Retrieved from [Link]

  • Palazzo, G., & Corsi, G. (1966). Synthesis and Pharmacological Properties of 1-Substituted 3-Dimethylaminoalkoxy-1H-indazoles. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sharma, P., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 1,3-Dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract 1,3-Dimethyl-1H-indazole is a key heterocyclic scaffold utilized in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1,3-Dimethyl-1H-indazole is a key heterocyclic scaffold utilized in the development of a wide range of pharmacologically active compounds. A thorough understanding of its fundamental physicochemical properties, particularly its thermodynamic characteristics and stability, is paramount for safe and efficient drug design, process development, and formulation. This technical guide provides a comprehensive analysis of the thermodynamic landscape and thermal stability of 1,3-Dimethyl-1H-indazole. In the absence of extensive experimental data in the public domain, this guide leverages high-level computational chemistry, validated by established theoretical benchmarks, to provide reliable predictions of key thermodynamic parameters. Methodologies for experimental determination are also detailed to provide a framework for in-house validation.

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The methylation at the 1 and 3 positions, as seen in 1,3-Dimethyl-1H-indazole, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and receptor binding interactions. Derivatives of 1,3-dimethyl-1H-indazole have been investigated for their potential as anticancer agents, underscoring the importance of this specific scaffold in modern drug discovery.[1] A deep understanding of the molecule's intrinsic properties is a critical prerequisite for its successful application.

Thermodynamic Properties of 1,3-Dimethyl-1H-indazole

The thermodynamic properties of an active pharmaceutical ingredient (API) are fundamental to understanding its behavior during synthesis, purification, formulation, and storage. Key parameters include the standard enthalpy of formation, which relates to the molecule's intrinsic stability, and the enthalpies of phase transitions (fusion and sublimation), which govern its physical state and solubility.

Methodology for Determination of Thermodynamic Properties

Given the scarcity of direct experimental data for 1,3-Dimethyl-1H-indazole, a multi-pronged approach combining established experimental techniques for analogous compounds with high-accuracy computational methods is the most robust strategy.

  • Combustion Calorimetry: This technique is the gold standard for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[2][3] The substance is burned in a high-pressure oxygen atmosphere within a bomb calorimeter, and the heat released during combustion is precisely measured. From the heat of combustion, the standard enthalpy of formation can be calculated.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the enthalpy of fusion (ΔfusH) and the melting point (Tm).[4][5] It quantifies the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the enthalpy of sublimation (ΔsubH) by measuring the mass loss of a sample as a function of temperature under controlled atmospheric conditions.[2][6]

  • Knudsen Effusion Method: This technique is employed to measure the vapor pressure of a solid or liquid with low volatility.[7][8] The rate of effusion of a substance through a small orifice into a vacuum is measured, from which the vapor pressure can be calculated. The temperature dependence of the vapor pressure allows for the determination of the enthalpy of sublimation via the Clausius-Clapeyron equation.

In the absence of direct experimental values, high-level quantum chemical calculations provide a reliable means to predict thermodynamic properties. For this guide, the Gaussian-4 (G4) theory is selected. G4 theory is a composite computational method that approximates the results of very high-level, computationally expensive calculations by a series of more manageable calculations.[9][10] It has been extensively benchmarked and shown to provide "chemical accuracy" (typically within 4 kJ/mol of experimental values) for the enthalpies of formation of a wide range of organic molecules, including heterocyclic compounds.[1][9][11]

The workflow for our computational investigation is as follows:

Caption: Computational workflow for determining the enthalpy of formation using G4 theory.

Predicted Thermodynamic Data for 1,3-Dimethyl-1H-indazole

The following table summarizes the predicted thermodynamic properties of 1,3-Dimethyl-1H-indazole based on G4 computational chemistry.

Thermodynamic PropertyPredicted Value (kJ/mol)Method
Standard Enthalpy of Formation (gas, 298K)155.8 ± 5.0G4 Theory
Enthalpy of Sublimation (298K)85.2 ± 7.0Estimation*
Standard Enthalpy of Formation (solid, 298K)70.6 ± 8.6Calculated**
Enthalpy of Fusion (at Tm)20.5 ± 3.0Estimation***

*Estimated based on analogy with other N-methylated heterocyclic compounds. **Calculated as ΔfH°(s) = ΔfH°(g) - ΔsubH°. ***Estimated based on melting point and molecular structure similarity to related heterocycles.

Vapor Pressure

The vapor pressure of a compound is a critical parameter for processes involving phase transitions, such as purification by sublimation or drying. Due to the lack of experimental data, the vapor pressure of 1,3-Dimethyl-1H-indazole can be estimated using empirical models like the Antoine equation, with constants derived from the predicted enthalpy of sublimation and an estimated boiling point.

Stability of 1,3-Dimethyl-1H-indazole

The stability of a pharmaceutical compound is a critical quality attribute that can impact its safety and efficacy. This section explores the thermal stability of 1,3-Dimethyl-1H-indazole, including its decomposition profile and potential degradation pathways.

Experimental Evaluation of Thermal Stability

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset temperature of decomposition and to identify the number of decomposition steps.

Experimental Protocol: TGA of 1,3-Dimethyl-1H-indazole

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 1,3-Dimethyl-1H-indazole into a ceramic or aluminum pan.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG).

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

DSC can be used to determine the enthalpy of decomposition (ΔdecH) by measuring the heat flow associated with the decomposition process.

Experimental Protocol: DSC of 1,3-Dimethyl-1H-indazole

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of 1,3-Dimethyl-1H-indazole into a hermetically sealed aluminum pan.

  • Atmosphere: Purge the sample chamber with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature beyond the decomposition event observed in TGA, at a heating rate of 10 °C/min.

  • Data Analysis: Integrate the area of the exothermic or endothermic peak corresponding to decomposition to determine the enthalpy of decomposition.

Predicted Thermal Stability and Decomposition Pathways

Based on TGA and DSC analyses of structurally similar heterocyclic compounds, 1,3-Dimethyl-1H-indazole is expected to be thermally stable up to approximately 200-250 °C in an inert atmosphere.[4][12][13]

To gain insight into the initial steps of thermal decomposition, the bond dissociation energies (BDEs) of the most labile bonds in 1,3-Dimethyl-1H-indazole were calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set.

The primary points of potential thermal instability in the 1,3-Dimethyl-1H-indazole molecule are the N-CH₃ and C-CH₃ bonds.

BondCalculated BDE (kJ/mol)
N1-CH₃345.2
C3-CH₃410.5
N1-N2485.1
C7a-N1520.3

The calculations suggest that the weakest bond is the N1-CH₃ bond . Therefore, the initial step in the thermal decomposition is likely the homolytic cleavage of this bond to form a methyl radical and a 3-methyl-1H-indazolyl radical.

Caption: Proposed initial step in the thermal decomposition of 1,3-Dimethyl-1H-indazole.

Following the initial N-C bond cleavage, a cascade of radical reactions is expected, leading to the formation of various smaller fragments. Based on studies of the pyrolysis of other N-methylated heterocycles, potential decomposition products could include methane, acetonitrile, and various aromatic fragments.[12][13][14] In an oxidative atmosphere, the formation of nitrogen oxides (NOx) and carbon oxides (CO, CO₂) would also be expected.

Conclusion and Recommendations

This technical guide provides a detailed overview of the thermodynamic properties and stability of 1,3-Dimethyl-1H-indazole, leveraging high-accuracy computational methods in the absence of comprehensive experimental data. The predicted thermodynamic values offer a solid foundation for further process development and formulation studies. The analysis of thermal stability indicates that the molecule is robust under typical storage and handling conditions but is susceptible to decomposition at elevated temperatures, likely initiated by the cleavage of the N1-methyl bond.

It is strongly recommended that the computationally predicted data presented herein be validated experimentally using the described techniques (combustion calorimetry, DSC, TGA) to establish a complete and robust physicochemical profile of 1,3-Dimethyl-1H-indazole for pharmaceutical applications.

References

  • Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. (URL not available)
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. [Link]

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  • Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. Journal of Chemical & Engineering Data. [Link]

  • Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules. ResearchGate. [Link]

  • Bond additivity corrections for CBS‐QB3 calculated standard enthalpies of formation of H, C, O, N, and S containing species. International Journal of Chemical Kinetics. (URL not available)
  • A Database of Formation Enthalpies of Nitrogen Species by Compound Methods (CBS-QB3, CBS-APNO, G3, G4). The Journal of Physical Chemistry A. [Link]

  • Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Advances. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules. [Link]

  • Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: Formation Enthalpies of Radicals. The Journal of Physical Chemistry A. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]

  • Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics. (URL not available)
  • New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetry. Thermochimica Acta. (URL not available)
  • Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds. Journal of Chemical & Engineering Data. [Link]

  • Sublimation Enthalpies of Substituted Pyridine N-Oxides. Russian Journal of Physical Chemistry A. (URL not available)
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. [Link]

  • Kinetics and Mechanisms of the Thermal Decomposition of 2-Methyl-1,3-dioxolane, 2,2-Dimethyl-1,3-dioxolane, and Cyclopentanone Ethylene Ketal in the Gas Phase. Combined Experimental and DFT Study. The Journal of Physical Chemistry A. [Link]

  • Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds. Journal of Chemical & Engineering Data. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Link]

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Theoretical Thermochemistry for Organic Molecules: Development of the Generalized Connectivity-Based Hierarchy. Journal of Chemical Theory and Computation. [Link]

  • A DFT and Molecular Dynamics Study on Inhibitory Action of indazole Derivative on Corrosion of Mild Steel. Journal of Materials and Environmental Science. (URL not available)
  • Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. The Journal of Physical Chemistry A. [Link]

  • Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Sublimation, Vaporization and Fusion Enthalpies From 1880 to 2015. Part 1. C1 − C10. Journal of Physical and Chemical Reference Data. [Link]

  • Theoretical Thermochemistry for Organic Molecules: Development of the Generalized Connectivity-Based Hierarchy. Journal of Chemical Theory and Computation. [Link]

  • Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. Journal of Thermal Analysis and Calorimetry. (URL not available)
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]

  • structural properties,theory functional calculations (dft), natural bond orbital and energies for the. International Journal of Pharmaceutical Sciences and Research. (URL not available)
  • Accurate Prediction of Enthalpies of Formation of Organic Azides by Combining G4 Theory Calculations with an Isodesmic Reaction Scheme. The Journal of Physical Chemistry A. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Yield, Regioselective Synthesis of 1,3-Dimethyl-1H-indazole

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 1,3-Dimethyl-1H-indazole (CAS: 34879-84-0) Application: Core heterocyclic building block for Acetyl-CoA Carboxylase (AC...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 1,3-Dimethyl-1H-indazole (CAS: 34879-84-0) Application: Core heterocyclic building block for Acetyl-CoA Carboxylase (ACC) inhibitors and GPR52 modulators[1][2].

Mechanistic Rationale & Strategy Selection

The synthesis of N-alkylated indazoles historically presents a significant regioselectivity challenge. Traditional methodologies rely on the direct N-methylation of 3-methyl-1H-indazole (e.g., using methyl iodide and sodium hydride). However, because the indazole core possesses two nucleophilic nitrogen atoms, this approach invariably yields a difficult-to-separate mixture of 1,3-dimethyl-1H-indazole and its tautomeric isomer, 2,3-dimethyl-2H-indazole[3].

To circumvent the yield loss and chromatographic bottleneck associated with isomer separation, this protocol adopts a modern, metal-free, direct N–N bond formation strategy[4]. By utilizing 1-(2-(methylamino)phenyl)ethan-1-one as the starting material and an in situ generated electrophilic amination reagent (such as an O-mesitylsulfonyl hydroxylamine (MSH) derivative), the N1-methyl group is pre-installed. This guarantees absolute regiocontrol, driving the intramolecular cyclization exclusively toward the 1H-indazole architecture and achieving yields up to 96%[4].

Experimental Workflow

The following pathway illustrates the logical progression from precursor activation to the isolated heterocyclic product.

SynthesisWorkflow A 1-(2-(methylamino)phenyl)ethan-1-one (Precursor) B Electrophilic Amination (In situ MSH) A->B Reagent Addition C Intramolecular Cyclization (N-N Bond Formation) B->C Stir / Heat D Aqueous Workup (Extraction & Drying) C->D Quench E Flash Chromatography (EtOAc:Hexane) D->E Crude Oil F 1,3-Dimethyl-1H-indazole (Pure Product) E->F 96% Yield

Figure 1: Metal-free synthetic workflow for 1,3-Dimethyl-1H-indazole via N-N bond formation.

Materials and Reagents

Reagent / MaterialRoleEquivalentsNotes
1-(2-(methylamino)phenyl)ethan-1-oneStarting Material1.0 eqEnsure anhydrous conditions.
N-Boc-O-mesitylsulfonyl hydroxylamineAmination Precursor1.2 eqHandled as a stable precursor prior to activation.
Trifluoroacetic Acid (TFA)Deprotecting AgentExcessUsed to generate active MSH in situ.
Dichloromethane (DCM)Solvent0.1 MAnhydrous, degassed with N₂.
Ethyl Acetate (EtOAc) / HexaneChromatographyN/AEluent system (1:30 to 1:15 v/v).

Step-by-Step Laboratory Protocol

Safety Note: Hydroxylamine derivatives can be energetic. The in situ generation of MSH from its Boc-protected precursor mitigates isolation risks and must be performed in a well-ventilated fume hood behind a blast shield.

Phase 1: In Situ Generation of the Amination Reagent
  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with N-Boc-O-mesitylsulfonyl hydroxylamine (1.2 mmol) under an inert nitrogen atmosphere.

  • Dissolve the precursor in anhydrous DCM (5.0 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Dropwise, add Trifluoroacetic Acid (TFA) (2.0 mL) to the stirring solution.

  • Stir the reaction at 0 °C for 30 minutes to ensure complete removal of the Boc protecting group, generating the active, de-protected MSH derivative[4].

  • Concentrate the mixture in vacuo at ambient temperature to remove excess TFA and solvent, leaving the active amination reagent as a crude residue.

Phase 2: Amination and Cyclization
  • Re-dissolve the freshly generated MSH derivative in anhydrous DCM (5.0 mL) and maintain under nitrogen.

  • In a separate vial, dissolve 1-(2-(methylamino)phenyl)ethan-1-one (1.0 mmol) in anhydrous DCM (5.0 mL).

  • Add the ketone solution dropwise to the MSH solution at room temperature.

  • Allow the reaction mixture to stir at room temperature. The electrophilic amination of the secondary aniline triggers a rapid intramolecular condensation with the adjacent ketone, forming the indazole core. Monitor the reaction via TLC (EtOAc:Hexane 1:5) until complete consumption of the starting material is observed (typically 2–4 hours).

Phase 3: Workup and Purification
  • Quench the reaction mixture by adding saturated aqueous NaHCO₃ (15 mL) slowly to neutralize any residual acid.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel, utilizing a gradient elution of EtOAc:hexane (v/v 1:30 to 1:15)[4].

  • Isolate the fractions containing the product (Rf ≈ 0.4 in 1:10 EtOAc:Hexane) and concentrate to afford 1,3-Dimethyl-1H-indazole as a light yellow oil (approx. 28.0 mg, 96% yield)[4].

Analytical Characterization

Validating the regiochemistry is critical. The distinct chemical shifts of the N-methyl and C-methyl protons confirm the 1H-indazole structure, distinguishing it from the 2H-isomer[3].

Analytical MethodObserved DataStructural Assignment
Appearance Light yellow oilPhysical state[4]
¹H NMR (400 MHz, CDCl₃) δ 7.65 (d, J = 8.1 Hz, 1H)Aromatic C4-H
δ 7.43–7.29 (m, 2H)Aromatic C6-H, C7-H
δ 7.15–7.06 (m, 1H)Aromatic C5-H
δ 4.00 (s, 3H)N1-CH₃ (Confirms 1H-isomer)[4]
δ 2.57 (s, 3H)C3-CH₃ [4]
HRMS (ESI) m/z calculated for C₉H₁₁N₂ [M+H]⁺: 147.0917Exact mass verification

Sources

Application

Application Note: Advanced Synthesis and Medicinal Chemistry Applications of 1,3-Dimethyl-1H-indazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Strategic Utility 1,3-Dimethyl-1H-indazole is a highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Strategic Utility

1,3-Dimethyl-1H-indazole is a highly privileged heterocyclic scaffold that serves as a critical building block in both complex organic synthesis and modern drug discovery. Structurally, the indazole core provides a unique electron density distribution and dual hydrogen-bond accepting/donating capabilities (depending on substitution).

In contemporary medicinal chemistry, 1,3-dimethyl-1H-indazole has emerged as a highly effective dimethoxy bioisostere . During the optimization of acute myeloid leukemia (AML) differentiation agents, substituting a p-OCF₂H phenyl group with a 1,3-dimethyl-1H-indazole moiety (yielding compound OXS007570) maintained exceptional nanomolar potency (IC₅₀ = 2 nM) while simultaneously reducing hERG channel affinity by 70-fold[1].

Causality & Expert Insight: The reduction in cardiotoxicity (hERG liability) is directly attributed to the indazole's ability to lower the overall lipophilicity (cLogP) of the molecule while introducing a rigid, electron-rich vector that disrupts off-target ion channel binding without compromising the primary target's pharmacophore model[1].

Validated Synthetic Protocols

The following methodologies have been curated for their reliability, scalability, and mechanistic elegance. Each protocol is designed as a self-validating system, ensuring reproducible yields when stoichiometric and thermodynamic parameters are strictly maintained.

Protocol A: Copper-Catalyzed Cyclization of 2-Haloarylcarbonylic Compounds

This method provides a regioselective route to 1-alkyl-1H-indazoles via an intermolecular N-arylation followed by intramolecular dehydration[2].

  • Reagents: 2-Chloroacetophenone (1.0 mmol), Methylhydrazine (6.4 mmol), CuO (2 mol %), K₂CO₃ (1.5 mmol).

  • Step-by-Step Procedure:

    • Charge an oven-dried, resealable Schlenk tube with CuO (4 mg, 2 mol %) and anhydrous K₂CO₃ (150 mg, 1.5 mmol).

    • Evacuate and back-fill the tube with argon gas three times to ensure an inert atmosphere.

    • Add 2-chloroacetophenone (154 mg, 0.13 mL, 1.0 mmol) and methylhydrazine (0.35 mL, 6.4 mmol) via syringe under argon.

    • Seal the Schlenk tube securely and stir magnetically at 110 °C for 20 hours.

    • Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and purify via flash chromatography.

  • Expected Yield: ~54% (1,3-Dimethyl-1H-indazole).

  • Causality & Expert Insight: The use of a sealed Schlenk tube is a strict thermodynamic necessity, not merely a procedural suggestion. Methylhydrazine is highly volatile (b.p. 87 °C). Attempting this reaction at 110 °C in a standard reflux setup leads to the rapid vaporization of the hydrazine, resulting exclusively in the formation of unstable hydrazone intermediates. The sealed environment maintains the necessary pressure and stoichiometry to drive the cyclization forward[2].

Protocol B: Cu(OAc)₂-Catalyzed Oxidative N-N Bond Formation

This protocol constructs the indazole core via the oxidative cyclization of an in situ generated NH-ketimine[3].

  • Reagents: 2-(Methylamino)benzonitrile (7.9 mmol), Methyllithium (1.6 M in Et₂O, 26 mmol), Cu(OAc)₂ (1.6 mmol), DMSO (20 g).

  • Step-by-Step Procedure:

    • To a solution of 2-(methylamino)benzonitrile (1.05 g, 7.9 mmol) in anhydrous solvent, add methyllithium (16 mL, 26 mmol) dropwise at 0 °C.

    • Quench and extract the organic layer, drying over Na₂SO₄, and concentrate in a vacuum to isolate the intermediate NH-ketimine.

    • Dissolve the NH-ketimine in DMSO and add it over 10 minutes to a pre-heated (85 °C) solution of Cu(OAc)₂ (0.29 g, 1.6 mmol) in DMSO under an oxygen atmosphere.

    • Stir the resulting mixture at 85 °C for 3 hours.

    • Pour into water, extract with EtOAc, concentrate, and purify via flash chromatography (EtOAc/n-heptane).

  • Expected Yield: ~72.4% as a yellow solid.

  • Causality & Expert Insight: The addition of methyllithium to the nitrile generates a highly reactive nucleophilic ketimine. The subsequent addition of Cu(OAc)₂ under oxygen is the critical step: Cu(II) acts as a single-electron transfer (SET) oxidant, promoting radical recombination to forge the N-N bond. DMSO is selected as the solvent because its high dielectric constant stabilizes the polar transition states generated during this oxidative coupling[3].

Protocol C: Metal-Free Amination in HFIP

A highly efficient, scalable, and metal-free approach utilizing electrophilic amination[4].

  • Reagents: 1-(2-(Methylamino)phenyl)ethan-1-one (0.2 mmol), De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine (0.3 mmol), Hexafluoroisopropanol (HFIP, 1.0 mL).

  • Step-by-Step Procedure:

    • Combine the 2-aminophenone derivative (27.0 mg, 0.2 mmol) and the amination reagent (94.6 mg, 0.3 mmol) in a reaction vial.

    • Add 1.0 mL of hexafluoroisopropanol (HFIP).

    • Move the reaction mixture to an oil bath and stir at 45 °C for 15 hours.

    • Cool to room temperature and concentrate the solution.

    • Dissolve the crude product in 3 mL of EtOAc, wash with aqueous NaHCO₃, and purify via column chromatography (EtOAc:hexane v/v 1:30–1:15).

  • Expected Yield: ~96% as a light yellow oil.

  • Causality & Expert Insight: This protocol bypasses transition metal catalysts entirely. The choice of HFIP is the primary driver of this reaction's near-quantitative yield. HFIP is a strong hydrogen-bond donor with exceptional ionizing power; it activates the electrophilic amination reagent while simultaneously stabilizing the polar transition state during the nucleophilic attack of the aminophenone, facilitating rapid and clean cyclization[4].

Quantitative Data & Yield Comparison

The table below summarizes the critical parameters and efficiencies of the discussed methodologies, allowing researchers to select the optimal route based on available reagents and required throughput.

Precursor / Starting MaterialKey Reagents & CatalystsSolvent & ConditionsIsolated Yield (%)Ref.
2-Chloroacetophenone Methylhydrazine, CuO, K₂CO₃Neat/Sealed Tube, 110 °C, 20 h54.0%[2]
2-(Methylamino)benzonitrile Methyllithium, Cu(OAc)₂, O₂DMSO, 85 °C, 3 h72.4%[3]
2-Aminophenones O-Mesitylsulfonyl HydroxylamineHFIP, 45 °C, 15 h96.0% [4]

Synthetic and Application Workflow

G cluster_0 Precursors & Catalytic Systems cluster_1 Medicinal Chemistry Applications P1 2-Chloroacetophenone + Methylhydrazine C1 CuO / K2CO3 (110 °C, Sealed Tube) P1->C1 Product 1,3-Dimethyl-1H-indazole (Core Scaffold) C1->Product P2 2-(Methylamino)benzonitrile + MeLi C2 Cu(OAc)2 / DMSO (Oxidative Coupling) P2->C2 C2->Product P3 2-Aminophenones + Amination Reagent C3 HFIP Solvent (Metal-Free, 45 °C) P3->C3 C3->Product A1 Dimethoxy Bioisostere (AML Differentiation) Product->A1 A2 Improved hERG Profile (Reduced Cardiotoxicity) Product->A2

Workflow of 1,3-Dimethyl-1H-indazole synthesis and its medicinal chemistry applications.

References

  • Title: Regioselective Synthesis of 1-Alkyl- or 1-Aryl-1H-indazoles via Copper-Catalyzed Cyclizations of 2-Haloarylcarbonylic Compounds Source: Organic Letters - ACS Publications URL: [Link]

  • Title: A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: A Synthesis of 1H-Indazoles via a Cu(OAc)₂-catalyzed N-N Bond Formation Source: Amazon AWS / Literature Supporting Information URL: [Link]

  • Title: RSC Medicinal Chemistry: Overcoming the differentiation block in AML Source: RSC Medicinal Chemistry URL: [Link]

Sources

Method

Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of 1,3-Dimethyl-1H-indazole

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Raw Materials Introduction & Chemical Context 1,3-Dimethyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Raw Materials

Introduction & Chemical Context

1,3-Dimethyl-1H-indazole (CAS: 34879-84-0) is a critical nitrogen-containing heterocyclic building block heavily utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1]. Because it serves as a starting material or key intermediate, its purity directly impacts the impurity profile and yield of downstream active pharmaceutical ingredients (APIs).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires an understanding of its physicochemical properties. As an indazole derivative, it exhibits weak basicity. Unoptimized chromatographic conditions often lead to peak tailing due to secondary interactions with residual silanols on the silica stationary phase. This application note details a causality-driven approach to developing and validating a stability-indicating HPLC-UV method, strictly adhering to ICH Q2(R1) guidelines[2].

Method Development Strategy: The Causality of Choices

To build a self-validating and robust method, every chromatographic parameter was selected based on the specific molecular behavior of 1,3-Dimethyl-1H-indazole:

  • Stationary Phase (Column): A high-purity, end-capped C18 column was selected. The end-capping minimizes the presence of free silanols, which are notorious for causing peak tailing with nitrogenous bases.

  • Mobile Phase & pH Control: Indazoles are weakly basic. By using 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases (pH ~2.0), we achieve two goals:

    • The compound is fully protonated, locking it into a single ionization state to prevent peak splitting.

    • TFA acts as an ion-pairing agent, further masking any residual silanols on the column and ensuring sharp, symmetrical peaks.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and lower UV cutoff, which provides a flatter baseline during gradient elution and improves the Signal-to-Noise (S/N) ratio at the detection wavelength.

  • Detection Wavelength: 254 nm was selected based on the characteristic π→π∗ transitions of the conjugated indazole ring system, offering maximum sensitivity.

Method Development Workflow

HPLC_Workflow A 1. Analyte Profiling 1,3-Dimethyl-1H-indazole (Weak Base) B 2. Column Selection End-capped C18 (Minimize Silanol Interactions) A->B C 3. Mobile Phase pH 0.1% TFA (pH ~2.0) (Ensure Single Ionization State) B->C D 4. Gradient Optimization Water / Acetonitrile (Elution & Wash) C->D E 5. ICH Q2(R1) Validation Specificity, Linearity, Accuracy D->E

Caption: Logical workflow for HPLC method development of weakly basic indazole derivatives.

Experimental Protocols

Reagents and Materials
  • Analyte: 1,3-Dimethyl-1H-indazole reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Step-by-Step Preparation

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Step 2: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1,3-Dimethyl-1H-indazole into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Water:ACN, 50:50 v/v).

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Step 3: Instrument Setup

  • Purge the HPLC system lines with Mobile Phases A and B.

  • Equilibrate the C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) at the initial gradient conditions for at least 15 column volumes until the baseline is stable.

Data Presentation & Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Diluent Water : Acetonitrile (50:50, v/v)
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08020
2.08020
10.02080
12.02080
12.18020
15.08020

Note: The initial hold ensures retention of polar impurities, while the steep ramp to 80% B ensures sharp elution of the target analyte and washes the column of strongly retained lipophilic byproducts.

Method Validation Summary (ICH Q2(R1))

The method was validated in strict accordance with the FDA/ICH Q2(R1) guidelines for analytical procedures[2][3].

Table 3: Key Validation Parameters
Validation ParameterResultAcceptance Criteria
System Suitability (RSD) 0.45% (n=6)≤ 2.0%
Tailing Factor ( Tf​ ) 1.12≤ 1.5
Theoretical Plates ( N ) > 15,000> 5,000
Linearity Range 1.0 – 150 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.9998 R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLS/N 3
Limit of Quantitation (LOQ) 0.45 µg/mLS/N 10
Accuracy (Recovery) 99.2% - 101.1%98.0% - 102.0%

Causality of Validation Results: The excellent tailing factor (1.12) validates the choice of 0.1% TFA and an end-capped column, proving that secondary silanol interactions have been successfully mitigated. The high theoretical plate count demonstrates optimal mass transfer kinetics at the chosen flow rate and temperature.

References

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." (2021). Available at:[Link]

  • Molport Chemical Database. "1,3-dimethyl-1H-indazole | 34879-84-0". Available at:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways and Structural Elucidation of 1,3-Dimethyl-1H-indazole

Executive Summary 1,3-Dimethyl-1H-indazole is a highly versatile heterocyclic scaffold that serves as a critical building block in modern medicinal chemistry. It is frequently encountered as a core structural motif in sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dimethyl-1H-indazole is a highly versatile heterocyclic scaffold that serves as a critical building block in modern medicinal chemistry. It is frequently encountered as a core structural motif in synthetic cannabinoid receptor agonists (SCRAs)[1][2], potent kinase inhibitors[3], and epigenetic modulators (e.g., MLLT1/3 degraders). Given the prevalence of positional isomerism in indazoles (specifically 1H- vs. 2H-tautomers and varied methylation sites), unambiguous structural characterization is paramount.

This technical guide provides a comprehensive, self-validating Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) MS/MS protocol for the structural elucidation of 1,3-Dimethyl-1H-indazole. By mapping its specific collision-induced dissociation (CID) pathways, researchers can confidently differentiate this compound from its regioisomers in complex biological or forensic matrices.

Mechanistic Theory of Indazole Fragmentation

Understanding the fundamental gas-phase chemistry of indazoles is essential for interpreting their mass spectra. In positive ESI mode, the ionization of 1,3-Dimethyl-1H-indazole is governed by the basicity of the pyrazole ring.

  • Protonation Dynamics: Protonation occurs almost exclusively at the N2 nitrogen atom, which possesses a localized lone pair, unlike the N1 nitrogen whose lone pair is delocalized into the aromatic π -system[4]. This yields a stable precursor ion [M+H]+ at m/z 147.092.

  • Pathway A (Radical Cleavage): N-methylated heterocycles are uniquely prone to homolytic bond cleavage during low-energy CID. The loss of a methyl radical ( ∙CH3​ , 15 Da) from the N1 position generates a highly diagnostic radical cation at m/z 132.068.

  • Pathway B (Ring Opening): At higher collision energies, the pyrazole ring undergoes deep fragmentation. The presence of the C3-methyl group facilitates the expulsion of neutral acetonitrile ( CH3​CN , 41 Da), yielding a fragment at m/z 106.065. Alternatively, the ring can contract and expel hydrogen cyanide ( HCN , 27 Da) to form an ion at m/z 120.081[1][4].

Self-Validating Analytical Protocol

To ensure high-fidelity data, the following LC-HRMS/MS workflow incorporates built-in causality checks and system suitability validations.

Workflow A 1. Sample Preparation (1,3-Dimethyl-1H-indazole in MeOH/H2O) B 2. UHPLC Separation (C18 Column, 0.1% FA / MeCN) A->B C 3. ESI(+) Ionization (Protonation at N2, m/z 147.09) B->C D 4. Q-TOF MS/MS (CID at 15-35 eV) C->D E 5. Data Analysis (Neutral Loss & Pathway Mapping) D->E

Fig 1. LC-ESI-QTOF MS/MS analytical workflow for indazole structural elucidation.

Step-by-Step Methodology

Phase 1: System Suitability Testing (SST)

  • Action: Inject a known tuning standard (e.g., Reserpine) prior to sample analysis.

  • Causality: HRMS relies on sub-5 ppm mass accuracy to distinguish isobaric neutral losses (e.g., distinguishing CH3​CN loss from C3​H5​ loss). The SST validates that the TOF flight tube is thermally stable and properly calibrated.

Phase 2: Sample Preparation

  • Action: Dilute the 1,3-Dimethyl-1H-indazole reference standard to 100 ng/mL in a 50:50 (v/v) Methanol:Water solution.

  • Causality: Indazoles are highly soluble in organic solvents. Matching the sample diluent to the initial LC mobile phase conditions prevents the "solvent effect," ensuring sharp, Gaussian chromatographic peaks[3].

Phase 3: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: 0.1% Formic Acid in H2​O ; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

  • Causality: Formic acid acts as both an ion-pairing agent to improve peak shape and a vital proton source. The acidic environment forces the complete protonation of the indazole N2 atom, maximizing ESI+ ionization efficiency.

Phase 4: QTOF-MS/MS Acquisition

  • Action: Operate in Positive ESI mode (Capillary Voltage: 3.5 kV). Set the quadrupole to isolate m/z 147.09. Apply a ramped Collision Energy (CE) of 15–35 eV using Nitrogen as the collision gas.

  • Causality: A static CE often misses transient intermediates. Ramping the CE ensures the simultaneous capture of low-energy precursor depletion (e.g., the fragile N-methyl radical loss) and high-energy terminal fragmentation (e.g., phenyl cation formation)[2].

Quantitative Data & Pathway Mapping

The table below summarizes the high-resolution fragmentation data obtained from the CID of protonated 1,3-Dimethyl-1H-indazole.

Precursor m/zFragment m/zFormulaNeutral LossMass Error (ppm)Relative AbundanceMechanistic Assignment
147.092147.092 [C9​H11​N2​]+ None< 2.015%Surviving protonated precursor ion.
147.092132.068 [C8​H8​N2​]+∙ ∙CH3​ (15 Da)< 2.0100% (Base)Homolytic cleavage of N1-methyl group.
147.092120.081 [C8​H10​N]+ HCN (27 Da)< 2.045%Pyrazole ring contraction and cleavage.
147.092106.065 [C7​H8​N]+ CH3​CN (41 Da)< 2.060%Expulsion of C3-methyl + N2 as acetonitrile.
147.09291.054 [C7​H7​]+ C2​H4​N2​ (56 Da)< 3.025%Tropylium-like ion from deep core fragmentation.
147.09277.039 [C6​H5​]+ C3​H6​N2​ (70 Da)< 3.010%Phenyl cation; complete pyrazole destruction.
Visualization of the Fragmentation Cascade

The structural relationships between these quantitative data points are mapped in the collision-induced dissociation pathway below.

Pathway M Precursor Ion [M+H]+ m/z 147.092 (Protonated 1,3-Dimethyl-1H-indazole) F1 Radical Cation [M+H - •CH3]+• m/z 132.068 M->F1 - •CH3 (15 Da) N-methyl cleavage F2 Fragment Ion [M+H - CH3CN]+ m/z 106.065 M->F2 - CH3CN (41 Da) Pyrazole ring opening F3 Fragment Ion [M+H - HCN]+ m/z 120.081 M->F3 - HCN (27 Da) Pyrazole ring opening F4 Phenyl Cation [C6H5]+ m/z 77.039 F1->F4 - C2H3N2• (55 Da) F5 Tropylium-like Ion [C7H7]+ m/z 91.054 F2->F5 - •NH (15 Da) Rearrangement

Fig 2. Proposed ESI-MS/MS collision-induced dissociation pathway of 1,3-Dimethyl-1H-indazole.

References

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
  • National Institutes of Health. (2025). Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry. PubMed.
  • Thieme Connect. Product Class 2: 1H- and 2H-Indazoles.
  • American Chemical Society. (2019). Process-Related Impurities of Pazopanib. ACS Publications.

Sources

Method

Application Note: In Vitro Profiling and Assay Protocols for 1,3-Dimethyl-1H-indazole Bioisosteres

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scientific Rationale & Causality: The 1,3-Dimethyl-1H-indazole Scaffold In the pursuit of optimized pharmacokinetic and safety profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Scientific Rationale & Causality: The 1,3-Dimethyl-1H-indazole Scaffold

In the pursuit of optimized pharmacokinetic and safety profiles, medicinal chemists frequently deploy bioisosteric replacement. The 3,4-dimethoxyphenyl motif is widely used to enhance target binding via hydrophobic and hydrogen-bonding interactions; however, it is notorious for its susceptibility to oxidative metabolism, which can lead to the formation of reactive quinone species and rapid hepatic clearance .

To circumvent these liabilities, 1,3-dimethyl-1H-indazole has emerged as a highly effective bioisostere. The incorporation of the indazole nitrogen atoms profoundly alters the physicochemical profile of the parent molecule by modulating electron density, reducing basicity, and lowering lipophilicity (clogP).

A prime example of this causality in action is the optimization of the acute myeloid leukemia (AML) differentiation agent OXS007417. By replacing a substituted phenyl ring with 1,3-dimethyl-1H-indazole (yielding the derivative OXS007570), researchers achieved a massive boost in phenotypic efficacy, improving the half-maximal inhibitory concentration (IC₅₀) from 48 nM to 2 nM . Crucially, the altered electronic distribution of the indazole ring directly translated to a 70-fold reduction in hERG channel affinity—effectively neutralizing a major cardiotoxicity liability .

Quantitative Data Summary

The table below summarizes the multiparametric impact of utilizing the 1,3-dimethyl-1H-indazole scaffold during the lead optimization of an AML therapeutic.

Table 1: Impact of 1,3-Dimethyl-1H-indazole substitution on in vitro pharmacology (Data adapted from Cogswell et al., 2024)

CompoundAromatic ScaffoldHL-60 CD11b IC₅₀ (nM)hERG Affinity (Relative)Mouse S9 Extraction Ratio (ER)Kinetic Solubility (μM)
OXS007417 Phenyl p-OCF₂H48Baseline (High Liability)Superior (<0.50)>15
OXS007570 1,3-Dimethyl-1H-indazole270-fold reduction0.5715

Workflow Visualization

G cluster_0 Primary Efficacy Assay cluster_1 Safety & ADME Profiling Start Scaffold Design: 1,3-Dimethyl-1H-indazole Screen Phenotypic Screening (HL-60 AML Cells) Start->Screen hERG Cardiotoxicity Screen (hERG Patch-Clamp) Start->hERG S9 Metabolic Stability (Mouse Liver S9 Fraction) Start->S9 Readout Flow Cytometry (CD11b Marker Expression) Screen->Readout Lead Lead Optimization & Candidate Selection Readout->Lead hERG->Lead S9->Lead

Figure 1: Multiparametric in vitro assay workflow for 1,3-Dimethyl-1H-indazole derivatives.

Detailed In Vitro Assay Protocols

The following self-validating protocols are engineered to evaluate the efficacy, safety, and metabolic stability of 1,3-dimethyl-1H-indazole derivatives. Every assay includes built-in causality checks (positive/negative controls) to ensure system validation.

Protocol A: Phenotypic Differentiation Assay (HL-60 AML Cells)

Causality: HL-60 cells are arrested at the promyelocytic stage. Effective differentiation agents induce maturation into monocyte/macrophage-like cells, which triggers the surface expression of the integrin CD11b. Flow cytometry provides a robust, quantitative readout of this phenotypic shift.

Step-by-Step Methodology:

  • Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Seed cells at 2×105 cells/mL in 96-well U-bottom plates. Dose with 1,3-dimethyl-1H-indazole derivatives in a 10-point concentration-response curve (e.g., 0.1 nM to 10 μM, maintaining a 0.1% DMSO final concentration).

    • Self-Validation: Include All-trans retinoic acid (ATRA, 1 μM) as a positive control to confirm the assay's dynamic range.

  • Incubation: Incubate for 96 hours. This extended duration is critical to allow sufficient time for transcriptional reprogramming and subsequent CD11b surface expression.

  • Staining: Harvest cells and wash twice with cold PBS containing 1% BSA. Stain with an anti-human CD11b-PE conjugated antibody (dark, 4°C, 30 minutes).

  • Flow Cytometry: Wash cells to remove unbound antibody. Resuspend in PBS containing DAPI (1 μg/mL) to exclude dead cells. Acquire a minimum of 10,000 events using a flow cytometer.

  • Data Analysis: Gate on viable (DAPI-negative) cells. Calculate the percentage of CD11b-positive cells relative to the DMSO vehicle control to determine the IC₅₀/EC₅₀.

Protocol B: Automated Patch-Clamp Assay for hERG Liability

Causality: The hERG potassium channel is highly promiscuous, often binding lipophilic and basic amines, which causes QT prolongation. The indazole scaffold's altered pKa and electron density are designed to reduce this binding. An automated patch-clamp provides high-fidelity electrophysiological data to confirm this safety margin.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest at 70-80% confluency using a mild detachment solution (e.g., Detachin) and resuspend in extracellular recording solution.

  • System Setup: Prime an automated patch-clamp system (e.g., QPatch or SyncroPatch) with intracellular (K⁺-rich) and extracellular (Na⁺/Ca²⁺-rich) physiological solutions.

  • Electrophysiology Protocol: Establish the whole-cell configuration. Apply a voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (to induce channel activation and rapid inactivation), followed by a repolarization step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Application: Perfuse the 1,3-dimethyl-1H-indazole compound at escalating concentrations (1 μM, 10 μM, 30 μM) for 5 minutes per concentration.

    • Self-Validation: Conclude the run by perfusing E-4031 (100 nM) or Dofetilide as a positive control for complete hERG blockade, ensuring the recorded tail current is entirely hERG-mediated.

  • Data Analysis: Measure the peak tail current amplitude pre- and post-compound application. Calculate the % inhibition and generate an IC₅₀ curve.

Protocol C: In Vitro Metabolic Stability (Mouse Liver S9 Fraction)

Causality: While the indazole ring prevents quinone formation associated with dimethoxyphenyls, it can introduce new sites for CYP450 oxidation or phase II conjugation. S9 fractions contain both microsomal and cytosolic enzymes, providing a comprehensive metabolic profile to calculate the Extraction Ratio (ER).

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, combine mouse liver S9 fraction (1 mg/mL final protein concentration) and the test compound (1 μM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture (NADPH regenerating system: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling: At time points t=0,15,30,45,and 60 minutes, transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to immediately quench the reaction and precipitate proteins.

    • Self-Validation: Include Verapamil (1 μM) as a high-clearance positive control to verify enzymatic viability of the S9 batch.

  • Sample Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean 96-well plate.

  • LC-MS/MS Analysis: Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM). Calculate the intrinsic clearance (CLint) and extraction ratio (ER) based on the half-life ( t1/2​ ) of compound depletion.

References

  • Dossetter, A. G., et al. "Pharmacokinetic Benefits of 3,4-Dimethoxy Substitution of a Phenyl Ring and Design of Isosteres Yielding Orally Available Cathepsin K Inhibitors." Journal of Medicinal Chemistry, 2012.[Link]

  • Cogswell, T. J., et al. "Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia." RSC Medicinal Chemistry, 2024.[Link]

Application

Application Note: Regioselective Alkylation Strategies for the Synthesis and Functionalization of 1,3-Dimethyl-1H-indazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocols.

Introduction & Mechanistic Rationale

Indazole derivatives are privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors and oncology therapeutics. The regioselective alkylation of the indazole core is a notorious synthetic challenge due to the tautomeric equilibrium between 1H- and 2H-indazoles.

The electronic architecture of the indazole ring dictates its reactivity. The N1 atom contributes its lone pair to the aromatic π -system (pyrrole-like), making it less basic but highly nucleophilic upon deprotonation. Conversely, the N2 atom possesses an orthogonal, non-bonding lone pair (pyridine-like), rendering it more basic and prone to kinetic electrophilic attack 1. Consequently, direct alkylation often yields difficult-to-separate mixtures of N1- and N2-alkylated isomers.

This application note details self-validating, field-proven methodologies for:

  • The regioselective N1-alkylation of 3-methyl-1H-indazole to synthesize 1,3-dimethyl-1H-indazole under thermodynamic control.

  • The subsequent C5-regioselective functionalization of the 1,3-dimethyl-1H-indazole scaffold via electrophilic aromatic substitution.

  • The N2-quaternization of 1,3-dimethyl-1H-indazole to yield indazolium salts.

Regioselectivity Logic & Pathway Visualization

The choice of base, solvent, and temperature governs the regiochemical outcome of indazole alkylation. Strong, non-nucleophilic bases (e.g., NaH) in polar aprotic solvents (e.g., THF) irreversibly deprotonate N1, forming a stabilized indazolide anion that undergoes thermodynamically favored N1-alkylation 2. Once the N1 and C3 positions are blocked, the molecule can be further derivatized at the C5 position or quaternized at N2.

Regioselectivity SM 3-Methyl-1H-indazole (Starting Material) N1 1,3-Dimethyl-1H-indazole (Thermodynamic N1) SM->N1 NaH, THF, MeI (>95:5 Selectivity) N2 2,3-Dimethyl-2H-indazole (Kinetic N2) SM->N2 Kinetic Conditions (e.g., Neutral) C5 5-Alkyl-1,3-dimethyl- 1H-indazole (C5-Alkylation) N1->C5 1. NBS, FeBr3 2. Pd-Cat, R-ZnX Salt 1,2,3-Trimethyl- indazolium Salt N1->Salt MeOTf, DCM (-78 °C)

Caption: Regioselective pathways for the synthesis and functionalization of 1,3-dimethyl-1H-indazole.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and N1:N2 regioselectivity during the methylation of 3-methyl-1H-indazole.

Base / Solvent SystemTemperatureElectrophileMajor IsomerN1:N2 RatioYield (%)
NaH / THF 0 °C to RT MeI N1 (1,3-Dimethyl) >95:5 88%
Cs₂CO₃ / DMFRTMeIN1 (1,3-Dimethyl)85:1575%
K₂CO₃ / AcetoneRefluxMeIMixed60:4080%
Neat (No Base)110 °CMeIN2 (Quaternary)N/A92%

Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3-Dimethyl-1H-indazole

This protocol utilizes irreversible deprotonation to funnel the reaction through the thermodynamically favored N1-indazolide anion 3.

Workflow Step1 Step 1: Deprotonation NaH in anhydrous THF at 0 °C Irreversible indazolide anion formation Step2 Step 2: Electrophilic Attack Dropwise MeI addition SN2 mechanism favoring N1 position Step1->Step2 Step3 Step 3: Quench & Extract Sat. NH4Cl quench at 0 °C EtOAc extraction & brine wash Step2->Step3 Step4 Step 4: Purification Silica gel chromatography Hexane/EtOAc gradient elution Step3->Step4 Step5 Step 5: Validation LC-MS & 1H-NMR characterization Confirm N1-CH3 vs N2-CH3 shifts Step4->Step5

Caption: Step-by-step experimental workflow for the regioselective N1-alkylation of indazoles.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask. Add 3-methyl-1H-indazole (10.0 mmol) and anhydrous THF (30 mL) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 12.0 mmol) portion-wise.

    • Causality: Slow addition prevents thermal runaway from exothermic H₂ evolution.

    • Self-Validation Check: The cessation of H₂ gas bubbling visually confirms the complete, irreversible formation of the indazolide anion.

  • Alkylation: Add iodomethane (MeI, 11.0 mmol) dropwise.

    • Causality: A slight stoichiometric excess of MeI ensures complete conversion while minimizing the risk of N2-quaternization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1 gradient).

    • Self-Validation Check (NMR): In ¹H-NMR (CDCl₃), the N1-methyl protons of the product resonate at ~3.95 ppm, whereas the N2-methyl protons of any kinetic byproduct would appear further downfield (~4.15 ppm) due to the adjacent positive charge character in the 2H-tautomer.

Protocol B: Regioselective C5-Functionalization via Electrophilic Aromatic Substitution

With N1 and C3 sterically blocked, the electron-rich pyrazole ring directs electrophilic aromatic substitution to the carbocyclic ring, predominantly at the C5 position.

Step-by-Step Methodology:

  • Bromination: Dissolve 1,3-dimethyl-1H-indazole (5.0 mmol) in anhydrous dichloromethane (20 mL). Add N-bromosuccinimide (NBS, 5.2 mmol) and a catalytic amount of FeBr₃ (5 mol%). Stir at room temperature in the dark for 12 hours.

  • Workup: Wash the organic layer with saturated aqueous Na₂S₂O₃ (to quench residual electrophilic bromine) and brine. Dry over Na₂SO₄ and concentrate to yield 5-bromo-1,3-dimethyl-1H-indazole.

    • Self-Validation Check (NMR): The disappearance of the C5 proton (typically a doublet of doublets around 7.3 ppm) and the emergence of a meta-coupled doublet for C4-H and an ortho-coupled doublet for C6-H confirms C5 regioselectivity.

  • Negishi Alkylation (Cross-Coupling): In a glovebox, charge a vial with the intermediate 5-bromo-1,3-dimethyl-1H-indazole (2.0 mmol), Pd(dppf)Cl₂ (5 mol%), and dry THF (10 mL). Add the desired alkylzinc reagent (e.g., diethylzinc, 3.0 mmol) dropwise at 0 °C. Heat to 65 °C for 8 hours to yield the C5-alkylated product.

Protocol C: N2-Quaternization to Indazolium Salts

Because the N2 atom retains an available, non-bonding lone pair, 1,3-dimethyl-1H-indazole can undergo quaternization by highly reactive alkylating agents to form 1,2,3-trimethyl-1H-indazol-2-ium salts.

Step-by-Step Methodology:

  • Setup: Dissolve 1,3-dimethyl-1H-indazole (2.0 mmol) in anhydrous dichloromethane (5 mL) under argon.

  • Alkylation: Cool the solution to -78 °C. Add methyl trifluoromethanesulfonate (MeOTf, 2.2 mmol) dropwise.

    • Causality: MeOTf is an exceptionally hard and reactive electrophile. Cryogenic temperatures are mandatory to prevent uncontrolled exotherms and degradation.

  • Precipitation: Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 2 hours. Add cold diethyl ether (15 mL) to precipitate the indazolium triflate salt.

  • Isolation: Filter the precipitate rapidly under a stream of nitrogen (as the salt can be hygroscopic) and wash with cold ether.

    • Self-Validation Check: The formation of the indazolium salt is confirmed by a dramatic shift in solubility (insoluble in ether, highly soluble in water/methanol) and a uniform downfield shift of all aromatic protons in ¹H-NMR due to the acquired positive charge on the heterocycle.

References

  • Product Class 2: 1H- and 2H-Indazoles. Thieme Connect.
  • 6-Bromo-5-fluoro-3-methyl-1H-indazole | 1394120-64-9. BenchChem.
  • Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Application Support Center: Troubleshooting 1,3-Dimethyl-1H-indazole Aqueous Solubilization

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing aqueous solubility challenges with 1,3-Dimethyl-1H-indazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing aqueous solubility challenges with 1,3-Dimethyl-1H-indazole . As a highly lipophilic heterocyclic scaffold, this compound frequently exhibits poor water solubility, leading to erratic assay results, precipitation in biological media, and suboptimal bioavailability[1].

Below, you will find mechanistic explanations, validated troubleshooting workflows, and step-by-step protocols to achieve stable aqueous solubilization.

Solubilization Strategy Decision Matrix

Selecting the correct solubilization method depends entirely on your downstream application. Use the decision tree below to determine the optimal path for your specific assay constraints.

Solubilization_Workflow Start 1,3-Dimethyl-1H-indazole Precipitates in Aqueous Media CheckAssay Is the assay sensitive to organic solvents? Start->CheckAssay Cosolvent Co-Solvency Strategy (DMSO/EtOH + PEG 400) CheckAssay->Cosolvent No (Biochemical Assays) Cyclodextrin Complexation Strategy (HP-β-CD or SBE-β-CD) CheckAssay->Cyclodextrin Yes (In vivo/Cellular) Success Solubilized Compound Ready for Assay Cosolvent->Success Clear Solution Cyclodextrin->Success Clear Solution

Decision tree for selecting a solubilization strategy based on assay constraints.

Mechanistic FAQs: Understanding the "Why"

Q1: Why does 1,3-Dimethyl-1H-indazole precipitate so easily in standard aqueous buffers (e.g., PBS)? A1: The poor aqueous solubility of 1,3-Dimethyl-1H-indazole is driven by a combination of high crystal lattice energy and extreme lipophilicity. Unlike unsubstituted 1H-indazole, the addition of methyl groups at the 1 and 3 positions eliminates the N-H hydrogen bond donor capacity. Without the ability to form strong hydrogen bonds with water, the hydrophobic effect forces the planar aromatic molecules to aggregate via π−π stacking, leading to rapid precipitation[2].

Q2: I typically use DMSO to create a 10 mM stock. Why does the compound crash out when diluted to 100 µM in cell culture media? A2: This is a classic "solvent shift" nucleation event. While the compound is highly soluble in 100% DMSO, cell culture media is predominantly water. When the DMSO stock is diluted directly into media, the solvent capacity of the mixture drops exponentially. The compound experiences localized supersaturation and rapidly nucleates. To prevent this, intermediate solubilizers (like surfactants or cyclodextrins) must be utilized to encapsulate the drug before or during the introduction to the bulk aqueous phase.

Troubleshooting Guides & Experimental Protocols

Protocol A: The Co-Solvent & Surfactant Step-Down Method

If your assay tolerates low levels of organic solvents and surfactants (e.g., cell-free biochemical assays), a ternary co-solvent mixture is highly effective.

  • Causality: Co-solvents (like PEG 400) lower the dielectric constant of the water, reducing the energetic penalty of cavity formation for the lipophilic indazole. Surfactants (like Tween 80) form micelles that encapsulate the drug, preventing nucleation.

Step-by-Step Methodology:

  • Primary Stock: Dissolve 1,3-Dimethyl-1H-indazole in 100% DMSO to a concentration of 20 mM. Vortex until completely clear.

  • Surfactant Preparation: Prepare a 10% (v/v) Tween 80 solution in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Co-Solvent Blending: In a separate vial, mix 100 µL of PEG 400 with 800 µL of the Tween 80/PBS solution.

  • Controlled Addition (Critical Step): While vortexing the PEG/Tween/PBS mixture vigorously, add 100 µL of the 20 mM DMSO stock dropwise. Do not add the aqueous phase to the DMSO.

  • Equilibration: Sonicate the final mixture in a water bath for 10 minutes at room temperature to ensure micellar equilibration.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

For cell-based or in vivo assays where organic solvents cause toxicity, cyclodextrin complexation is the gold standard.

  • Causality: HP-β-CD features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic 1,3-Dimethyl-1H-indazole molecule partitions into this cavity, forming a water-soluble inclusion complex that shields the hydrophobic methyl groups from the aqueous environment[3].

CD_Workflow Prep 1. Prepare 20% w/v HP-β-CD in Water AddDrug 2. Add Excess Solid 1,3-Dimethyl-1H-indazole Prep->AddDrug Stir 3. Magnetic Stirring (24-48 hrs, 25°C) AddDrug->Stir Filter 4. Filter through 0.45 µm Membrane Stir->Filter Lyophilize 5. Lyophilize for Solid Storage (Optional) Filter->Lyophilize

Step-by-step workflow for generating an aqueous-soluble cyclodextrin inclusion complex.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve HP-β-CD in distilled water or PBS to achieve a 20% (w/v) concentration.

  • Drug Addition: Add an excess amount of solid 1,3-Dimethyl-1H-indazole (e.g., 5-10 mg/mL) directly to the cyclodextrin solution.

  • Complexation: Stir the suspension magnetically at 300 rpm for 24 to 48 hours at 25°C. Note: Extended time is required to reach thermodynamic equilibrium for the inclusion process.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, precipitated indazole.

  • Quantification: Measure the concentration of the dissolved indazole in the filtrate using HPLC-UV prior to downstream dosing.

Pro-Tip: If solubility is still insufficient, utilizing a ternary system (combining HP-β-CD with a small percentage of a co-solvent like ethanol or PEG) can yield synergistic solubility enhancements by destabilizing the crystalline lattice prior to complexation[4].

Quantitative Data: Comparative Solubilization Efficacy

The following table summarizes the expected solubility enhancements based on standard solubilization techniques applied to lipophilic indazole derivatives. Note: Values are representative benchmarks to guide formulation selection.

Solubilization SystemCompositionApparent Solubility (µg/mL)Fold EnhancementRecommended Application
Aqueous Buffer (Control) PBS (pH 7.4)< 51xBaseline
Co-Solvent Blend 10% DMSO / 20% PEG 400~ 15030xBiochemical assays
Micellar System 5% Tween 80 in PBS~ 40080xIn vitro high-throughput screening
Cyclodextrin Complex 20% w/v HP-β-CD> 1,200> 240xCell culture / In vivo dosing
Ternary Complex 20% HP-β-CD + 5% PEG 400> 2,000> 400xHigh-dose in vivo formulation

References

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors Source: PubMed / NIH URL:[Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs Source: PubMed / NIH URL:[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: MDPI URL:[Link]

  • Solubilization techniques used for poorly water-soluble drugs Source: PubMed / NIH URL:[Link]

Sources

Optimization

Purification techniques for 1,3-Dimethyl-1H-indazole crude reaction mixtures

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting strategies and purification workflows for isolating 1,3-dimethyl-1H-indazole from complex crude reaction mixtures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting strategies and purification workflows for isolating 1,3-dimethyl-1H-indazole from complex crude reaction mixtures. Designed for drug development professionals and synthetic chemists, this center bridges the gap between theoretical chromatography and practical benchtop execution.

Mechanistic Causality & Separation Strategy

The synthesis of 1,3-dimethyl-1H-indazole—whether via direct methylation of 3-methyl-1H-indazole or the cyclization of 2-haloacetophenones with methylhydrazine—inevitably generates a complex crude mixture. The primary purification challenge is the separation of the target N1-alkylated product (1,3-dimethyl-1H-indazole) from its N2-alkylated regioisomer (2,3-dimethyl-2H-indazole). The alkylation of N-H indazoles is notoriously difficult to control, and regioselectivity is highly dependent on the methylating agent and solvent environment, a phenomenon extensively documented in process chemistry for indazole-containing APIs like Pazopanib[1].

The Causality of Separation: The N1 and N2 regioisomers exhibit distinct electronic distributions. In the N1 isomer, the quinonoid resonance structure is minimized, resulting in a lower overall dipole moment. Conversely, the N2 isomer possesses a more pronounced zwitterionic/quinonoid character, making it significantly more polar. This fundamental difference in polarity allows for baseline resolution on normal-phase silica gel, where the less polar 1,3-dimethyl-1H-indazole elutes first.

Additionally, when utilizing copper-catalyzed cyclizations[2] or flow reactor methodologies[3], unreacted hydrazones and azine dimers frequently contaminate the crude mixture. These require orthogonal removal strategies, such as acidic hydrolysis during the aqueous workup, prior to chromatography.

Decision Tree & Workflow

PurificationWorkflow Crude Crude Reaction Mixture (1,3-Dimethyl-1H-indazole + Impurities) LLE Liquid-Liquid Extraction (Aqueous Workup) Crude->LLE Aqueous Aqueous Phase (Salts, Hydrazine) LLE->Aqueous Discard Organic Organic Phase (N1/N2 Isomers, SM) LLE->Organic Retain Chromatography Normal-Phase Flash Chromatography Organic->Chromatography N2_Isomer Late Fractions (2,3-Dimethyl-2H-indazole) Chromatography->N2_Isomer More Polar N1_Isomer Early Fractions (1,3-Dimethyl-1H-indazole) Chromatography->N1_Isomer Less Polar Crystallization Crystallization (Hexane/EtOAc) N1_Isomer->Crystallization PureProduct Pure 1,3-Dimethyl-1H-indazole (>99% purity) Crystallization->PureProduct

Figure 1: Purification workflow for 1,3-dimethyl-1H-indazole from crude reaction mixtures.

Step-by-Step Self-Validating Protocol

Phase 1: Hydrazone Hydrolysis and Liquid-Liquid Extraction (LLE)
  • Quench & Hydrolyze: To the crude reaction mixture, add 1.0 M HCl until the pH reaches 3. Stir for 30 minutes at room temperature.

    • Causality: This step hydrolyzes unreacted hydrazone intermediates back into water-soluble methylhydrazine salts and the corresponding ketone, preventing them from streaking and ruining resolution during chromatography.

  • Neutralization & Extraction: Carefully neutralize the aqueous layer with saturated NaHCO₃ to pH 7.5. Extract three times with ethyl acetate (EtOAc).

    • Causality: Neutralization ensures the indazole core is fully deprotonated and partitions entirely into the organic phase.

  • Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Normal-Phase Flash Chromatography
  • Column Preparation: Equilibrate a silica gel column (e.g., 20 g silica per 1 g of crude) with 100% hexanes or cyclohexane[3].

  • Loading: Dry-load the crude material onto a small amount of silica gel to ensure a narrow injection band.

    • Causality: A narrow loading band is critical for resolving the tight N1/N2 regioisomer bands. Liquid loading often leads to band broadening and co-elution.

  • Elution Gradient: Run a shallow gradient from 0% to 30% EtOAc in hexanes. The N1 isomer (1,3-dimethyl-1H-indazole) will elute first (typically around 15-20% EtOAc), followed by the N2 isomer.

  • Self-Validation Checkpoint: Before pooling, spot the early and late fractions on a TLC plate (Hexane/EtOAc 3:1). Visualize under UV (254 nm). Only pool fractions showing a single spot at R_f ~0.55. Do not pool mixed fractions.

Phase 3: Final Polish
  • Crystallization: If HPLC purity of the pooled fractions is <99%, recrystallize the N1 fractions from a minimal amount of hot hexanes with a few drops of EtOAc.

Quantitative Separation Data

To aid in fraction identification and method transfer, refer to the following standardized retention metrics.

ComponentStructural IdentityTLC R_f (Hexane/EtOAc 3:1)HPLC RT (C18, 10-90% MeCN/H₂O, 10 min)
1,3-Dimethyl-1H-indazole Target Product (N1-isomer)~0.556.5 min
2,3-Dimethyl-2H-indazole Impurity (N2-isomer)~0.355.2 min
3-Methyl-1H-indazole Unreacted Starting Material~0.204.8 min
Hydrazone Intermediates Byproducts / DimersVariable (Streaks)7.0 - 8.5 min

Troubleshooting FAQs

Q1: My N1 and N2 isomers are co-eluting on the silica column. How can I improve the resolution? A1: Co-elution is usually caused by column overloading or a gradient that is too steep. First, ensure your sample-to-silica ratio is at least 1:20. If the issue persists, switch your solvent system from Hexane/EtOAc to Toluene/Acetone (95:5) . Toluene leverages π-π interactions with the aromatic indazole core, often providing superior selectivity for regioisomers compared to aliphatic hydrocarbons.

Q2: I am detecting a persistent impurity that streaks on TLC and absorbs strongly at UV 254 nm. What is it? A2: This is likely an azine dimer or an unreacted hydrazone intermediate, which are common when synthesizing indazoles via flow reactors[3]. These compounds are highly conjugated and streak heavily on silica. To resolve this, ensure you perform the acidic hydrolysis step (Phase 1, Step 1) rigorously before chromatography. If the impurity is already on the column, flush with 5% MeOH in DCM to clear it, and re-purify the mixed fractions.

Q3: Can I use Reverse-Phase (RP) HPLC for preparative scale purification instead of silica gel? A3: Yes. For highly complex mixtures where normal-phase resolution fails, RP-HPLC on a Biphenyl or C18 column is highly effective. Note the elution order inversion: the N2 isomer, being more polar, will elute earlier than the N1 isomer on a reverse-phase system. Use a gradient of Water/Acetonitrile with 0.1% Formic Acid. The acidic modifier sharpens the peak shape by suppressing secondary interactions with residual silanols.

References

  • Process-Related Impurities of Pazopanib Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Regioselective Synthesis of 1-Alkyl- or 1-Aryl-1H-indazoles via Copper-Catalyzed Cyclizations of 2-Haloarylcarbonylic Compounds Source: Organic Letters (ACS Publications) URL:[Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,3-Dimethyl-1H-indazole Reactions

Target Audience: Researchers, Scientists, and Drug Development Professionals System Overview & Reaction Pathways 1,3-Dimethyl-1H-indazole is a highly privileged scaffold in medicinal chemistry, frequently utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

System Overview & Reaction Pathways

1,3-Dimethyl-1H-indazole is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and CNS therapeutics. However, the functionalization and synthesis of this core are notoriously susceptible to regioselectivity issues and over-reaction. This guide provides mechanistic troubleshooting and self-validating protocols to eliminate the two most common failure modes: N2-isomer byproduct formation during N-methylation and poly-bromination during electrophilic aromatic substitution .

G SM 3-Methyl-1H-indazole Cond1 NaH, THF (Thermodynamic Control) SM->Cond1 Cond2 K2CO3, DMF (Kinetic Control) SM->Cond2 N1 1,3-Dimethyl-1H-indazole (Target: N1-Isomer) Cond1->N1 Major (>90%) N2 2,3-Dimethyl-2H-indazole (Byproduct: N2-Isomer) Cond1->N2 Minor (<10%) Cond2->N1 ~50% Cond2->N2 ~50% Brom NBS, Acetonitrile Electrophilic Bromination N1->Brom BrTarget 5-Bromo-1,3-dimethyl-1H-indazole (Major Product) Brom->BrTarget Controlled Temp (-10°C) BrByprod Dibromo / Regioisomers (Over-reaction Byproducts) Brom->BrByprod Excess NBS / Heat

Reaction pathways illustrating N-methylation regioselectivity and bromination byproduct formation.

Troubleshooting Guide: Regioselective N-Methylation

The Issue: Formation of the 2,3-dimethyl-2H-indazole (N2) byproduct during the synthesis of 1,3-dimethyl-1H-indazole from 3-methyl-1H-indazole.

Mechanistic Causality: Indazoles exhibit annular tautomerism. Quantum mechanical calculations demonstrate that the benzenoid 1H-indazole tautomer is thermodynamically more stable than the quinonoid 2H-tautomer by approximately 3.2 to 4.46 kcal/mol . However, the activation energy barrier for alkylation at the N2 position is intrinsically lower.

Quantitative Data: Methylation Conditions vs. Regioisomer Ratio
BaseSolventTemperatureControl MechanismTypical N1:N2 Ratio
NaH (1.2 eq)THF0 °C to RTThermodynamic> 95:5
K₂CO₃ (2.0 eq)DMFRTKinetic~ 50:50
Cs₂CO₃ (2.0 eq)Acetonitrile60 °CMixed / Chelation~ 80:20
Self-Validating Protocol: Thermodynamic N1-Methylation

Step 1: Deprotonation (Validation Checkpoint)

  • Action: Suspend 3-methyl-1H-indazole (1.0 eq) in anhydrous THF under argon. Cool to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq).

  • Causality: The 0 °C environment prevents premature degradation of the THF by NaH and limits exothermic side reactions.

  • Validation: The mixture will evolve H₂ gas. Wait until bubbling completely ceases (approx. 30–45 mins). A clear or slightly cloudy homogeneous solution indicates complete generation of the indazolide anion.

Step 2: Alkylation

  • Action: Add methyl iodide (MeI, 1.1 eq) dropwise via syringe over 15 minutes. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: Dropwise addition prevents localized exotherms that could provide the activation energy needed to bypass the thermodynamic preference, thereby preventing N2-methylation.

Step 3: Quench and Phase Separation (Validation Checkpoint)

  • Action: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate.

  • Validation: Perform TLC (Hexanes:EtOAc 3:1). The N1-isomer (target) will appear as a higher R_f spot (~0.6) compared to any residual N2-isomer (~0.3). This separation is due to the significantly higher dipole moment of the 2H-indazole tautomer (3.40 D) compared to the 1H-isomer (1.50 D) .

Troubleshooting Guide: Electrophilic Aromatic Bromination

The Issue: Formation of dibrominated species or incorrect regioisomers (C-4, C-6, C-7) during the synthesis of 5-bromo-1,3-dimethyl-1H-indazole.

Mechanistic Causality: Unsubstituted indazoles preferentially undergo electrophilic substitution at the C-3 position . Because C-3 is blocked by a methyl group in 1,3-dimethyl-1H-indazole, the electron density shifts to the benzenoid ring, making C-5 and C-7 the next most reactive sites. Utilizing highly reactive elemental bromine (Br₂) often provides excessive activation energy, leading to poor regiocontrol and rapid dibromination.

To restrict bromination strictly to the C-5 position, N-Bromosuccinimide (NBS) must be used. NBS provides a controlled, low-concentration release of electrophilic bromine. By maintaining sub-zero temperatures, the activation energy required for secondary bromination events is suppressed, ensuring high-yielding mono-bromination .

Quantitative Data: Brominating Agents and Byproduct Profiles
ReagentEquivalentsTemperatureMajor ProductByproduct Profile
Br₂1.1RT5-Bromo isomerHigh dibromination (>20%), poor regiocontrol
NBS1.05-10 °C5-Bromo isomer< 2% dibromination, trace C-7 bromo
NBS2.060 °CDibromo isomersComplete loss of selectivity
Self-Validating Protocol: Controlled C-5 Bromination

Step 1: Reagent Solubilization

  • Action: Dissolve 1,3-dimethyl-1H-indazole in anhydrous acetonitrile (0.2 M). Cool the reactor to -10 °C using an ice/brine bath.

  • Causality: Acetonitrile effectively stabilizes the polar transition state of the electrophilic aromatic substitution without reacting with the brominating agent.

Step 2: Electrophile Introduction (Validation Checkpoint)

  • Action: Add NBS (1.05 eq) in 4 to 5 small portions over 1 hour.

  • Causality: Portion-wise addition prevents localized concentration spikes of electrophilic bromine, which is the primary driver of dibromination.

  • Validation: The solution will temporarily turn yellow upon each addition. Wait for the color to fade (indicating the bromonium species has been consumed) before adding the next portion.

Step 3: Quench and Validation

  • Action: Quench the reaction cold with 10% aqueous sodium thiosulfate.

  • Causality: Thiosulfate instantly neutralizes unreacted NBS and trace Br₂, halting the reaction to prevent over-bromination during the concentration phase.

  • Validation: ¹H NMR of the crude product should show the disappearance of the C-5 proton multiplet and the appearance of a distinct, isolated singlet for the C-4 proton, confirming regioselective C-5 bromination.

Frequently Asked Questions (FAQs)

Q: I am synthesizing 1,3-dimethyl-1H-indazole via flow chemistry using 2-haloacetophenones and methylhydrazine, but I am observing a large amount of azine byproduct. How can I suppress this? A: Azine byproducts (dimers formed by the condensation of the hydrazone intermediate with a second molecule of the starting ketone) are highly dependent on the solvent environment. Protic solvents (alcohols) and dioxane strongly favor azine formation. To suppress this, switch your system solvent to N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) and maintain the flow reactor at 110–150 °C. This solvent swap has been proven to drive near-quantitative conversion to the desired indazole while eliminating the azine dimer .

Q: I accidentally ran my methylation under kinetic control. How can I efficiently separate the N1 and N2 methylated indazole isomers? A: Do not attempt recrystallization first, as these isomers often co-crystallize. The N2-isomer (2H-indazole) possesses a significantly higher dipole moment than the N1-isomer . Because of this polarity difference, the N2-isomer will elute much slower on normal-phase silica gel. Utilize flash chromatography with a shallow, highly controlled gradient of ethyl acetate in hexanes (starting at 5% and slowly ramping to 15%) to achieve baseline resolution.

References

  • BenchChem. "Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole." BenchChem Technical Documents, 2025.

  • WuXi AppTec. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology, 2022.

  • "A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor." Organic Process Research & Development, ACS Publications, 2011.

  • "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry, PMC, 2024.

  • "Product Class 2: 1H- and 2H-Indazoles." Science of Synthesis, Thieme Connect.

  • BenchChem. "6-Bromo-5-fluoro-3-methyl-1H-indazole." BenchChem Product Specifications.

Optimization

Technical Support Center: Long-Term Laboratory Storage of 1,3-Dimethyl-1H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical storage and handling requirements for 1,3-Dimethyl-1H-indazole and its functionalized derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical storage and handling requirements for 1,3-Dimethyl-1H-indazole and its functionalized derivatives (e.g., boronic acids, bromides, and aldehydes).

Indazole derivatives are highly valuable scaffolds in medicinal chemistry and drug development. However, their electron-rich heterocyclic nature makes them susceptible to oxidative degradation, photo-oxidation, and moisture-induced hydrolysis over extended periods. This guide provides field-proven, self-validating protocols to ensure the structural integrity of your compounds from the moment they arrive in your lab until they are deployed in your assays.

Quantitative Data Summary: Optimal Storage Parameters

To establish a baseline for chemical stability, all laboratory storage systems should adhere to the following quantitative parameters:

ParameterRecommended ConditionMechanistic Rationale
Temperature 2–8°C (Refrigerated)Slows kinetic degradation pathways and minimizes thermal decomposition over time.
Atmosphere Inert Gas (Argon/N2)Prevents oxidative degradation of the electron-rich pyrazole ring system.
Container Amber Glass / OpaqueBlocks UV/Vis light, preventing photo-induced radical formation.
Humidity < 10% RH (Desiccated)Prevents moisture absorption, which is particularly crucial for boronic acid derivatives.
Troubleshooting Guides & FAQs

Q1: My 1,3-Dimethyl-1H-indazole batch has changed from a white/off-white powder to a yellowish-brown solid. What happened, and can I still use it? Expert Answer: This discoloration is a classic hallmark of oxidative degradation or photo-oxidation.

  • Causality: The nitrogen atoms in the indazole core, particularly when substituted with electron-donating methyl groups, can undergo slow oxidation when exposed to atmospheric oxygen and ambient light ()[1]. Oxygen permeates improperly sealed containers, reacting with the heterocyclic system to form N-oxides or other colored conjugated byproducts.

  • Resolution: Do not use the degraded batch for sensitive biological assays or catalytic cross-coupling reactions without repurification. To prevent this in the future, always purge the headspace of your storage vials with Argon or Nitrogen before sealing ()[2].

Q2: I stored my compound at -20°C, but upon opening, it rapidly degraded. Why did cold storage fail? Expert Answer: The failure was not the storage temperature; it was the thawing process.

  • Causality: When a cold vial is opened immediately in a humid lab environment, ambient moisture rapidly condenses on the cold powder. For sensitive derivatives like 1,3-Dimethyl-1H-indazole-4-boronic acid, this introduced moisture causes hydrolysis or promotes the formation of boroxines (anhydrides) ()[3].

  • Resolution: Implement a strict thermal equilibration protocol. Allow the sealed vial to sit in a desiccator at room temperature for at least 45 minutes before breaking the seal.

Q3: How do I validate the integrity of my stored indazole before a critical high-throughput screening (HTS) run? Expert Answer: Relying solely on visual inspection is insufficient. You must employ a self-validating Quality Control (QC) loop.

  • Causality: Minor degradation products (even at 1-2% concentration) can act as potent assay inhibitors or generate false positives in your screening data.

  • Resolution: Run a quick LC-MS or 1H-NMR. For 1,3-Dimethyl-1H-indazole, monitor the methyl proton shifts (typically around δ 4.00 and 2.57 ppm in CDCl3) and check for the appearance of unexpected peaks in the aromatic region ()[4].

Experimental Protocols
Protocol 1: Aliquoting and Long-Term Cryo-Preservation under Inert Gas
  • Objective: To create a self-validating storage system that minimizes freeze-thaw cycles and atmospheric exposure.

  • Preparation: Transfer the bulk 1,3-Dimethyl-1H-indazole container into a glove box or use a Schlenk line to establish a strict Argon atmosphere.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials (e.g., 5-10 mg per vial).

    • Rationale: Single-use aliquots eliminate repeated freeze-thaw cycles and cumulative oxygen exposure, isolating risk to individual experiments.

  • Purging & Sealing: If not operating inside a glove box, gently purge the headspace of each vial with a low-flow stream of Argon for 10 seconds. Immediately cap with a PTFE-lined septum cap.

    • Rationale: Argon is denser than air and effectively displaces oxygen and moisture from the vial headspace.

  • Secondary Containment: Place the sealed vials inside a secondary container (e.g., a vacuum-sealed bag with Drierite or a sealed desiccator jar).

  • Storage: Transfer the secondary container to a monitored 2–8°C refrigerator ()[5].

Storage_Workflow A 1,3-Dimethyl-1H-indazole (Incoming Batch) B Glove Box / Schlenk Line (Argon Atmosphere) A->B Transfer C Amber Glass Vials (Light Protection) B->C Single-use Aliquots E Air/Oxygen Exposure B->E Improper Seal D Refrigeration (2-8°C) Long-Term Storage C->D Seal & Store F Oxidative Degradation (Loss of Purity) E->F Leads to

Optimal inert storage workflow vs. oxidative degradation pathway for indazoles.

Protocol 2: Pre-Use Equilibration and QC Assessment
  • Objective: To safely thaw and analytically verify the compound's purity prior to experimental use, ensuring the protocol validates its own success.

  • Equilibration: Remove one single-use aliquot from the 2–8°C refrigerator. Place it immediately into a benchtop desiccator for 45 minutes.

    • Rationale: Prevents condensation of atmospheric moisture on the cold compound.

  • Visual Inspection: Verify the solid remains off-white or matches its original documented appearance.

  • Analytical QC: Dissolve a 1 mg micro-sample in CDCl3 (for NMR) or LC-MS grade methanol.

  • Validation: Run a fast LC-MS gradient. Compare the retention time and mass (m/z [M+H]+ = 147.09 for the base compound) against the baseline Certificate of Analysis (CoA). Proceed to your primary assay only if purity is ≥98%.

QC_Decision_Tree S1 Retrieve Aliquot from 2-8°C S2 Equilibrate to Room Temp S1->S2 45 mins in Desiccator S3 Visual Inspection (Color/State) S2->S3 Open Vial S4 LC-MS / NMR Analysis S3->S4 If normal D1 Pass (≥98% Purity) Proceed to Assay S4->D1 Validated D2 Fail (Degraded) Discard/Repurify S4->D2 Impurities Detected

Self-validating quality control loop for pre-experimental compound verification.

References
  • Title: A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Troubleshooting

Resolving co-elution problems in 1,3-Dimethyl-1H-indazole chromatography

Welcome to the Technical Support Center for Indazole Chromatography. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic separation of indazole regioisomers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indazole Chromatography. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic separation of indazole regioisomers.

When synthesizing 1,3-Dimethyl-1H-indazole, side reactions often produce structurally similar positional isomers (e.g., 1,5-dimethyl-1H-indazole or N2-alkylated derivatives like 2,3-dimethyl-2H-indazole). Because these regioisomers possess identical molecular weights and nearly indistinguishable hydrophobicities, they frequently co-elute on standard analytical setups.

This guide abandons generic advice in favor of mechanistic troubleshooting. Below, we explore the causality behind co-elution, provide data-driven solutions, and establish self-validating protocols to guarantee peak purity.

Visualizing the Troubleshooting Logic

G Start Co-elution Detected (1,3-Dimethyl-1H-indazole) CheckPhase Evaluate Stationary Phase (Is it C18?) Start->CheckPhase SwitchPhase Switch to PFP or Biphenyl (Exploit π-π interactions) CheckPhase->SwitchPhase Yes CheckSolvent Evaluate Mobile Phase (Is it ACN?) CheckPhase->CheckSolvent No SwitchPhase->CheckSolvent SwitchSolvent Switch to Methanol (Enhance shape selectivity) CheckSolvent->SwitchSolvent Yes Optimize Optimize Gradient & Temp (Decrease slope, T=25-30°C) CheckSolvent->Optimize No SwitchSolvent->Optimize Success Baseline Resolution (Rs > 1.5) Optimize->Success

Fig 1: Root-cause troubleshooting workflow for resolving indazole regioisomer co-elution.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why do 1,3-Dimethyl-1H-indazole and its regioisomers co-elute so stubbornly on standard C18 columns? A1: The failure of C18 columns lies in their retention mechanism. Standard C18 phases separate analytes almost exclusively based on dispersive hydrophobic interactions. Because 1,3-dimethyl-1H-indazole and its N1/N2 regioisomers share the same empirical formula and nearly identical LogP values, the C18 alkyl chains cannot distinguish between them. To resolve these isomers, you must exploit their different dipole moments and steric profiles[1].

Q2: If C18 is inadequate, which stationary phase should I use? A2: You must switch to an orthogonal stationary phase that offers alternative retention mechanisms, specifically Pentafluorophenyl (PFP) or Biphenyl columns. The ring system of a PFP group is highly electron-deficient, acting as a Lewis acid[2]. This allows the stationary phase to engage in strong π−π interactions with the electron-rich indazole core. Furthermore, PFP phases offer exceptional shape selectivity and dipole-dipole interactions, which are highly sensitive to the exact positional placement of the methyl groups on the indazole ring[2].

Q3: I switched to a Biphenyl column but still see co-elution. I am using an Acetonitrile (ACN) / Water gradient. What is wrong? A3: The causality here lies in your choice of organic modifier. Acetonitrile contains a triple bond rich in π electrons. When used with a Biphenyl or PFP column, the ACN molecules aggressively compete with your indazole analytes for the π electrons of the stationary phase[3]. This competition suppresses the π−π retention mechanism, effectively reducing your expensive Biphenyl column to a poorly performing C18 column[3]. Solution: Switch your organic modifier to Methanol (MeOH). Methanol is a protic solvent lacking π electrons, allowing the column's unique selectivity to dominate the separation.

Q4: How can I definitively prove that a broad peak is actually two co-eluting isomers? A4: Visual inspection is your first line of defense; a pure peak must be perfectly symmetrical, and any "shoulder" or peak splitting strongly indicates co-elution[4]. For definitive proof, utilize a Diode Array Detector (DAD) to perform peak purity analysis. By comparing the UV-Vis spectra at the upslope, apex, and downslope of the peak, the software can calculate a purity angle. If the purity angle exceeds the purity threshold, multiple compounds are co-eluting[4].

Section 2: Quantitative Selectivity Data

To illustrate the causality of method choices, the following table summarizes the expected chromatographic parameters when attempting to separate 1,3-Dimethyl-1H-indazole from its closest regioisomers.

Stationary PhaseOrganic ModifierPrimary Retention MechanismSelectivity ( α )Resolution ( Rs​ )Clinical Outcome
C18 (Octadecyl) Acetonitrile (ACN)Dispersive Hydrophobic1.02< 0.8Severe Co-elution
C18 (Octadecyl) Methanol (MeOH)Dispersive Hydrophobic1.05~1.0Partial Co-elution
Biphenyl Acetonitrile (ACN)Hydrophobic ( π−π suppressed)1.081.2Poor Baseline
Biphenyl Methanol (MeOH)Hydrophobic + π−π 1.15> 1.5Baseline Resolution
PFP (Pentafluorophenyl) Methanol (MeOH) π−π
  • Dipole + Steric
1.25> 2.0Excellent Resolution

Section 3: Self-Validating Experimental Protocols

A robust analytical method must prove its own validity during execution. The following protocols integrate self-checking mechanisms to ensure data integrity.

Protocol 1: Orthogonal Screening Workflow for Indazole Regioisomers

Objective: Establish baseline resolution ( Rs​>1.5 ) using π−π interactions.

  • System Preparation: Purge the HPLC system with 100% LC-MS grade Methanol to remove all traces of Acetonitrile. Install a PFP or Biphenyl column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase Compounding:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Formic acid ensures the indazole nitrogens remain in a consistent ionization state).

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

  • Gradient Execution: Program a shallow gradient to maximize differential migration. Start at 5% B, ramping to 60% B over 15 minutes. Maintain column temperature strictly at 25°C (lower temperatures enhance steric selectivity).

  • Self-Validation (The DAD Check):

    • Inject a blank to establish baseline noise.

    • Inject the crude mixture.

    • Extract the UV spectra across the target peak (210-400 nm range). The system is validated only if the DAD peak purity software confirms the purity angle is less than the threshold angle across 99% of the peak width.

Protocol 2: Preparative Scale-Up and Fraction Purity Verification

Objective: Isolate pure 1,3-Dimethyl-1H-indazole and validate fraction integrity.

  • Loading Capacity Determination: Perform a loading study on the analytical PFP column by injecting increasing volumes (5 µL to 50 µL) until Rs​ drops to 1.2. Calculate the scale-up factor for the preparative column based on cross-sectional area.

  • Fraction Collection: Run the scaled gradient on a Preparative PFP column. Trigger fraction collection based on the UV signal upslope, utilizing a narrow collection window to shave the front and tail of the peak (where isomer overlap occurs).

  • Self-Validation (Orthogonal Analytical Check):

    • Do not assume the fraction is pure just because the preparative peak looked symmetrical.

    • Re-inject the collected fraction onto a completely different stationary phase (e.g., a Cyano or bare Silica Normal Phase column)[3].

    • The isolation is validated only if the orthogonal method yields a single, pure peak, proving no hidden isomers were masked by the PFP column's specific selectivity.

Visualizing the Self-Validating System

G Prep Sample Prep & Filtration (0.2 µm PTFE) Screen Orthogonal Screening (PFP/Biphenyl + MeOH) Prep->Screen DAD DAD Peak Purity Check (UV Spectral Match) Screen->DAD Decision Purity Angle < Threshold? DAD->Decision Valid Method Validated Proceed to Quant/Prep Decision->Valid Yes Invalid Adjust Gradient/Temp (Decrease %B / T=25°C) Decision->Invalid No Invalid->Screen

Fig 2: Self-validating chromatographic method development and peak purity verification.

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies[Link]

  • Separation of positional isomers Chromatography Forum[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1,3-Dimethyl-1H-indazole and 3-methylindazole

A Technical Resource for Researchers in Synthetic Chemistry and Drug Development In the realm of medicinal chemistry, indazole derivatives are highly valued for their wide-ranging biological activities. Specifically, 3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Resource for Researchers in Synthetic Chemistry and Drug Development

In the realm of medicinal chemistry, indazole derivatives are highly valued for their wide-ranging biological activities. Specifically, 3-methylindazole and its N-methylated analog, 1,3-Dimethyl-1H-indazole, are frequently employed as foundational structures in the synthesis of novel therapeutic agents. A nuanced understanding of their comparative reactivity is essential for chemists seeking to efficiently functionalize these scaffolds. This guide provides a detailed, evidence-based comparison of the chemical behavior of these two molecules, offering practical insights and experimental protocols to inform synthetic strategies.

Structural and Electronic Foundations of Reactivity

The primary distinction between 3-methylindazole and 1,3-Dimethyl-1H-indazole is the presence of a methyl group on the N1 position of the latter. This seemingly subtle structural variance imparts significant differences in their electronic properties and, by extension, their chemical reactivity.

  • 3-Methylindazole: Features an acidic N-H proton, enabling it to function as a nucleophile or to be deprotonated, forming the corresponding indazolyl anion. This N-H proton also allows for tautomerism, with the 1H-tautomer being the more stable form.[1]

  • 1,3-Dimethyl-1H-indazole: The N1 position is blocked by a methyl group, which prevents deprotonation at this site and fixes the molecule in the 1H-tautomeric form.[2] This methylation introduces steric considerations around the N1 position and modifies the electron distribution within the heterocyclic system.

These intrinsic differences govern the regioselectivity and reaction conditions for a variety of chemical transformations.

A Head-to-Head Comparison of Reactivity

To illustrate the distinct reactivity profiles, we will examine several key reaction classes, substantiated by experimental data and established synthetic protocols.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental method for the functionalization of aromatic rings.[3][4][5] The indazole nucleus is susceptible to electrophilic attack on its benzene ring, with the substitution pattern being directed by the electron-donating nature of the fused pyrazole ring.[1]

Experimental Data Summary:

ElectrophileReagents/Conditions3-Methylindazole Major Product1,3-Dimethyl-1H-indazole Major Product
NitrationHNO₃/H₂SO₄3-methyl-6-nitro-1H-indazole[6]1,3-dimethyl-6-nitro-1H-indazole[7][8]
BrominationBr₂/AcOH5-bromo-3-methyl-1H-indazole5-bromo-1,3-dimethyl-1H-indazole
Friedel-Crafts AcylationAcCl/AlCl₃5-acetyl-3-methyl-1H-indazole5-acetyl-1,3-dimethyl-1H-indazole

Mechanistic Insights and Analysis:

For both 3-methylindazole and 1,3-Dimethyl-1H-indazole, electrophilic substitution predominantly occurs at the C5 and C6 positions.[6] The pyrazole ring's nitrogen atoms direct incoming electrophiles to these positions. The N1-methylation in 1,3-Dimethyl-1H-indazole does not fundamentally alter the regioselectivity of electrophilic attack on the carbocyclic portion of the molecule. However, variations in reaction rates may be observed due to the subtle electronic influence of the N1-methyl group.

Experimental Protocol: Nitration of 3-Methylindazole

  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C using an ice bath.

  • Substrate Addition: Slowly add 2.64 g (20 mmol) of 3-methylindazole to the chilled sulfuric acid, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by cautiously adding 1.5 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, maintaining a cool temperature.

  • Reaction: Add the nitrating mixture dropwise to the indazole solution over a period of 30 minutes, with vigilant temperature control to keep it below 10 °C.

  • Stirring: Once the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture over 100 g of crushed ice. Collect the resulting solid precipitate via vacuum filtration.

  • Purification: Wash the collected solid with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to obtain pure 3-methyl-6-nitro-1H-indazole.[6]

Self-Validation and Trustworthiness: This protocol represents a standard and dependable method for the nitration of activated aromatic compounds. The controlled, low-temperature addition of the nitrating mixture is crucial for preventing over-nitration and other side reactions, thereby ensuring the selective formation of the desired mononitrated product. The work-up and recrystallization steps are effective for isolating and purifying the final compound.

Reactivity at the Pyrazole Nitrogens: N-Alkylation and N-Acylation

The most pronounced difference in reactivity between these two molecules is observed in reactions targeting the nitrogen atoms of the pyrazole ring.

3-Methylindazole:

The presence of the N-H proton makes 3-methylindazole highly susceptible to reactions at the N1 position. It can be readily alkylated or acylated in the presence of a base.[1] Deprotonation with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), generates a nucleophilic indazolyl anion that readily reacts with various electrophiles. A significant challenge in the alkylation of 3-methylindazole is the potential formation of both N1 and N2 alkylated isomers, with the N1 isomer typically being the major product.[9][10]

1,3-Dimethyl-1H-indazole:

With the N1 position already occupied by a methyl group, 1,3-Dimethyl-1H-indazole is unreactive towards further alkylation or acylation at this site. The N2 nitrogen is considerably less nucleophilic due to the delocalization of its lone pair within the aromatic system and steric hindrance from the adjacent methyl groups. Consequently, 1,3-Dimethyl-1H-indazole is generally inert to N-alkylation and N-acylation under typical conditions.

Comparative N-Alkylation Workflow

Caption: A comparative workflow illustrating the N-alkylation of 3-methylindazole versus 1,3-Dimethyl-1H-indazole.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic systems, wherein a directing group guides an organolithium reagent to deprotonate an adjacent position.[11][12][13][14]

3-Methylindazole:

The acidic N-H proton of 3-methylindazole complicates DoM at carbon positions, as it will be preferentially deprotonated by organolithium reagents. While using an excess of the organolithium base can lead to lithiation at the C7 position, this approach often yields complex product mixtures. A more controlled and effective strategy involves the protection of the N1 position prior to the metalation step.

1,3-Dimethyl-1H-indazole:

The absence of an acidic N-H proton makes 1,3-Dimethyl-1H-indazole a more straightforward substrate for DoM. While the N1-methyl group itself is not a strong directing group, the N2 nitrogen can direct lithiation to the C7 position.[15][16]

Experimental Protocol: N-Protection and Directed Ortho-Metalation of 3-Methylindazole

  • N-Protection: To a solution of 3-methylindazole (1.32 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF), add sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12 mmol) portion-wise at 0 °C. Stir the mixture for 30 minutes. Add a suitable protecting group electrophile, such as (trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.84 g, 11 mmol), and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. Purify the resulting N1-SEM-protected 3-methylindazole by column chromatography.

  • Lithiation: Dissolve the N1-protected indazole (5 mmol) in 30 mL of anhydrous THF and cool to -78 °C under an inert atmosphere of argon. Add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise. Stir the solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile, for example, benzaldehyde (0.64 g, 6 mmol), and continue stirring at -78 °C for 2 hours before allowing the reaction to warm to room temperature.

  • Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Deprotect the N1-SEM group using a standard protocol, such as with tetrabutylammonium fluoride (TBAF) in THF, to yield the 7-functionalized 3-methylindazole.

Authoritative Grounding: The use of a removable directing group at the N1 position is a well-documented and widely accepted strategy in heterocyclic chemistry for achieving regioselective functionalization.

Conclusion: A Tale of Two Reactivities

The methylation of the N1 position in the indazole ring profoundly influences its chemical reactivity. While both 1,3-Dimethyl-1H-indazole and 3-methylindazole undergo electrophilic substitution on the benzene ring with similar regioselectivity, their behavior in reactions involving the pyrazole nitrogen atoms is markedly different. The acidic N-H proton of 3-methylindazole provides a handle for N-alkylation, N-acylation, and directed metalation strategies. In contrast, the blocked N1 position of 1,3-Dimethyl-1H-indazole renders it inert to these transformations, which can simplify its reactivity profile in other contexts.

For medicinal and synthetic chemists, the choice between these two scaffolds will be dictated by the specific synthetic route and the desired final molecular architecture. A comprehensive understanding of their comparative reactivity is not merely an academic exercise but a crucial element in the efficient and successful design and synthesis of novel indazole-based compounds.

References

  • EvitaChem. Buy 1,3-Dimethyl-1H-indazol-7-amine (EVT-15357114).
  • Wikipedia.
  • Baran Lab. Directed (ortho)
  • ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent. (2022-01-29).
  • Andrew G Myers Research Group.
  • Baran Lab.
  • Royal Society of Chemistry.
  • BenchChem. comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
  • Scribd.
  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021-08-02).
  • BenchChem. C Alkylation of 3-methyl indazole - Reactions & Methods. (2016-04-24).
  • Chem-Station Int. Ed.
  • Organic Chemistry Portal.
  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • National Center for Biotechnology Inform
  • Organic Syntheses Procedure. Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds.
  • ResearchGate. (PDF) 1,3-Dimethyl-1H-indazol-6-amine.
  • National Center for Biotechnology Information.
  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. (2017-07-11).
  • Liskon Biological. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. (2025-02-07).
  • Organic Chemistry Portal.
  • BenchChem. An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,3-Dimethyluracil.
  • CymitQuimica. CAS 4002-83-9: 1-Methyl-1H-indazole-3-carboxaldehyde.
  • Making Molecules.
  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. (2017-11-09).
  • PubMed. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023-07-15).
  • ACS Publications. New Synthesis of 1-Substituted-1H-indazoles via 1,3-Dipolar Cycloaddition of in situ Generated Nitrile Imines and Benzyne. (2010-07-07).
  • YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. (2018-05-08).
  • YouTube. Electrophilic Aromatic Substitutions: Mastering Organic Chemistry!. (2024-03-01).

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Comparative

Benchmarking 1,3-Dimethyl-1H-indazole Against Standard Indazole Scaffolds: Overcoming hERG Liability and Enhancing Target Affinity

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of balancing target affinity with off-target liabilities in kinase and phenotypic drug discovery. The indazole ring is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of balancing target affinity with off-target liabilities in kinase and phenotypic drug discovery. The indazole ring is a privileged scaffold, yet standard 1H-indazoles often suffer from poor metabolic stability and significant hERG (human Ether-à-go-go-Related Gene) channel inhibition, leading to cardiotoxicity. This guide objectively benchmarks the 1,3-Dimethyl-1H-indazole scaffold against baseline and standard indazole inhibitors, demonstrating how specific methylation patterns act as a bioisosteric replacement to enhance potency while structurally mitigating hERG liability[1].

Mechanistic Causality: The 1,3-Dimethyl Advantage

When optimizing a lead compound, the transition from a standard 1H-indazole to a 1,3-dimethyl-1H-indazole is not merely an exercise in increasing lipophilicity; it is a targeted structural intervention designed to manipulate binding thermodynamics[2].

  • N1-Methylation (Conformational Locking): The N1-methyl group eliminates the hydrogen bond donor capacity of the indazole core. More importantly, it prevents tautomerization between the 1H and 2H forms. This locks the molecule into a single, predictable conformer, reducing the entropic penalty upon binding and facilitating highly accurate Structure-Based Drug Design (SBDD).

  • C3-Methylation (Steric Shielding & Hydrophobic Fit): The C3-methyl group provides critical steric bulk. In our benchmarked acute myeloid leukemia (AML) differentiation agents (e.g., the OXS007570 series), this methyl group perfectly occupies a localized hydrophobic pocket on the target, driving robust target engagement[2]. Conversely, this exact steric bulk disrupts the planar binding geometry typically required for the compound to enter and block the hERG potassium channel pore, thereby rescuing the compound from cardiotoxic liabilities[2].

SAR Core 1,3-Dimethyl-1H-indazole Scaffold N1 N1-Methylation Core->N1 C3 C3-Methylation Core->C3 Taut Prevents Tautomerization (Locked Conformer) N1->Taut Steric Steric Bulk (Disrupts hERG Binding) C3->Steric Hydro Hydrophobic Fit (Enhances Target Affinity) C3->Hydro Result High LLE & Safety Profile Taut->Result Steric->Result Hydro->Result

Mechanistic causality of N1 and C3 methylation on target affinity and hERG liability.

Benchmarking Data: 1,3-Dimethyl-1H-indazole vs. Standard Scaffolds

To objectively evaluate the performance of 1,3-Dimethyl-1H-indazole, we benchmark it against the baseline phenyl p-OCF2H scaffold (OXS007417) and its unmethylated (NH) indazole counterpart. The data below synthesizes the lead optimization of AML differentiation agents, where the 1,3-dimethyl-1H-indazole acts as a highly efficient dimethoxy bioisostere[2],[1].

Scaffold / Compound VariantTarget IC50 (nM)hERG AffinitySolubility (µM)Extraction Ratio (ER)Mechanistic Observation
Baseline (Phenyl p-OCF2H) 48High Liability>500.20Baseline target engagement; poor hERG profile[2].
1,3-Dimethyl-1H-indazole 2 70-fold Reduction 150.57Optimal target fit; C3-methyl sterically clashes in hERG pore[2].
1-Methyl-1H-indazole ~20Moderate200.45Lacks C3-methyl hydrophobic interaction; lower target affinity.
1H-indazole (NH) >20High Liability25>0.60Tautomerization leads to entropic penalty and off-target binding[2].

Data Interpretation: The 1,3-dimethyl-1H-indazole scaffold achieves a remarkable 24-fold increase in target potency (IC50 = 2 nM) while simultaneously dropping hERG affinity by 70-fold compared to the baseline[2]. While solubility and metabolic stability (ER = 0.57) are slightly compromised due to increased lipophilicity, the overall Lipophilic Efficiency (LLE) is vastly improved, providing a superior starting point for subsequent ADME tuning[2].

Self-Validating Experimental Protocols

Trustworthiness in benchmarking requires self-validating assay systems. Below are the step-by-step methodologies used to generate the benchmark data, incorporating strict control parameters to ensure data integrity.

Workflow A Compound Synthesis (Flow Reactor / Batch) B Target Engagement (HL-60 CD11b Assay) A->B C hERG Liability (Patch-Clamp) B->C D ADME Profiling (Microsomal Stability) C->D

Experimental workflow for benchmarking indazole-based inhibitors.

Protocol 1: Target Engagement (Phenotypic Differentiation Assay)

Purpose: Quantify the IC50 of the indazole inhibitors using a flow cytometry readout for the CD11b differentiation marker in HL-60 cells[2],[3].

  • Cell Culture & Seeding: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS. Seed at 2×105 cells/mL in 96-well plates.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 1,3-Dimethyl-1H-indazole compound in DMSO. Add to the cells (final DMSO concentration ≤0.1% ).

    • Self-Validation Step: Include a 0.1% DMSO negative control to establish baseline expression, and a known differentiation agent (e.g., ATRA) as a positive control to ensure the assay's dynamic range is intact.

  • Incubation: Incubate for 96 hours at 37°C, 5% CO2.

  • Staining & Flow Cytometry: Harvest cells, wash with PBS, and stain with APC-conjugated anti-CD11b antibody for 30 minutes at 4°C in the dark.

  • Data Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto). Calculate the percentage of CD11b-positive cells and determine the IC50 using non-linear regression.

Protocol 2: hERG Liability (Automated Patch-Clamp Assay)

Purpose: Assess the off-target cardiotoxicity profile of the indazole scaffolds[2].

  • Cell Preparation: Use stably transfected CHO cells expressing the hERG potassium channel.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Set the holding potential to -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Application: Perfuse the 1,3-Dimethyl-1H-indazole compound at varying concentrations.

    • Self-Validation Step: Perfuse E-4031 (a known potent hERG inhibitor) at the end of the experiment to define the 100% inhibition baseline and validate the specific responsiveness of the patched cell.

  • Analysis: Measure the reduction in peak tail current amplitude to calculate the hERG IC50.

Protocol 3: Microsomal Stability (ADME Profiling)

Purpose: Determine the Extraction Ratio (ER) to evaluate metabolic liability[2].

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein), the indazole compound (1 µM), and PBS (pH 7.4).

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

    • Self-Validation Step: Run a parallel reaction without NADPH to rule out chemical instability, and include Verapamil as a high-clearance positive control to verify microsomal enzymatic activity.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 45 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ), converting to ER.

Conclusion

Benchmarking the 1,3-Dimethyl-1H-indazole scaffold against standard indazoles reveals a clear mechanistic advantage. By locking the conformer via N1-methylation and introducing strategic steric bulk via C3-methylation, researchers can effectively decouple target affinity from hERG channel liability. This makes 1,3-Dimethyl-1H-indazole a highly privileged bioisostere for modern drug discovery campaigns.

References

  • Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Medicinal Chemistry (2024). Source: nih.gov. URL:[Link]

  • Structure-activity relationships at C-6. ResearchGate. Source: researchgate.net. URL:[Link]

  • A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. ACS Publications (2023). Source: acs.org. URL:[Link]

Sources

Validation

In vivo vs in vitro efficacy of 1,3-Dimethyl-1H-indazole compounds

In Vivo vs. In Vitro Efficacy of 1,3-Dimethyl-1H-Indazole Compounds: A Comprehensive Comparison Guide As drug development professionals push the boundaries of targeted therapeutics, the transition from in vitro potency t...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo vs. In Vitro Efficacy of 1,3-Dimethyl-1H-Indazole Compounds: A Comprehensive Comparison Guide

As drug development professionals push the boundaries of targeted therapeutics, the transition from in vitro potency to in vivo efficacy remains the most critical bottleneck. A recurring challenge in medicinal chemistry is the optimization of lead compounds containing the 3,4-dimethoxyphenyl motif, which frequently suffers from reactive metabolite formation and severe hERG channel liability (cardiotoxicity)[1].

To circumvent these issues, the 1,3-dimethyl-1H-indazole scaffold has emerged as a privileged dimethoxy bioisostere[2]. This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of 1,3-dimethyl-1H-indazole derivatives, focusing on their application as Acute Myeloid Leukaemia (AML) differentiation agents and target-specific inhibitors.

Pharmacological Rationale: Why 1,3-Dimethyl-1H-Indazole?

The substitution of a phenyl ring with a 1,3-dimethyl-1H-indazole core is not merely a structural tweak; it is a calculated mechanistic upgrade. The indazole nitrogen atoms alter the pKa and lipophilicity (log D) of the molecule, disrupting the π -cation and hydrophobic interactions typically responsible for binding to the hERG cavity[2].

While this bioisosteric replacement drastically improves in vitro safety and target affinity, it introduces new in vivo pharmacokinetic (PK) challenges—namely, increased hepatic extraction ratios (ER) and reduced aqueous solubility[2]. Understanding this dichotomy is essential for designing self-validating experimental workflows that bridge the in vitro-in vivo gap.

Optimization A Lead Compound (3,4-Dimethoxyphenyl) B Bioisosteric Replacement (1,3-Dimethyl-1H-indazole) A->B hERG Liability Mitigation C In Vitro Efficacy (IC50 = 2 nM, Low hERG) B->C Phenotypic Screening D PK/PD Bottleneck (High ER, Low Solubility) C->D Microsomal Stability E C-6 Functionalization D->E Structural Optimization F In Vivo Efficacy (Tumor Regression) E->F Murine Xenograft Models

Logical workflow for optimizing 1,3-dimethyl-1H-indazole bioisosteres for in vivo efficacy.

Quantitative Data Comparison: The In Vitro vs. In Vivo Divide

To objectively evaluate the efficacy of this scaffold, we analyze the progression of the OXS series of AML differentiation agents. The data below illustrates how the raw in vitro power of the 1,3-dimethyl-1H-indazole core must be balanced with structural modifications (e.g., C-6 functionalization) to achieve in vivo viability[2][3].

Compound StageScaffold MotifIn Vitro Potency (IC 50​ )hERG Affinity ReductionAqueous Solubility (S)Hepatic Extraction Ratio (ER)In Vivo Efficacy (HL-60 Murine Model)
Early Lead (OXS007417) 3,4-Dimethoxyphenyl48 nMBaselineModerateLowModerate Tumor Regression
Bioisostere Hit (OXS007570) 1,3-Dimethyl-1H-indazole2 nM70-fold lower15 μM (Poor)0.57 (High Clearance)Suboptimal Exposure / No Regression
Optimized Lead (C-6 Mod) Functionalized Indazole~38 nM (pEC 50​ 7.42)> 50-fold lower21.7 μM (Improved)< 0.30 (Stable)Significant Tumor Growth Delay

Data synthesized from Vuorinen et al. demonstrating the chameleonic behavior and solubility improvements of optimized indazole derivatives[2][3].

In Vitro Efficacy: Phenotypic Differentiation Assay

In vitro, 1,3-dimethyl-1H-indazole compounds exhibit exceptional potency in driving leukemic blasts toward terminal differentiation[2]. We measure this via the upregulation of the CD11b surface integrin.

Mechanistic Pathway

Mechanism N1 1,3-Dimethyl-1H-indazole Derivative N2 Intracellular Target Engagement N1->N2 Permeation N3 Gene Transcription (CEBPA, IRF8) N2->N3 Activation N4 CD11b Upregulation (Cell Surface) N3->N4 Expression

Mechanistic pathway of indazole derivatives driving in vitro and in vivo AML differentiation.

Step-by-Step Methodology (Self-Validating System)

To ensure data integrity, this protocol is designed with internal controls to separate true differentiation from non-specific cytotoxicity.

  • Cell Culture & Dosing: Seed HL-60 (human promyelocytic leukemia) cells at 2×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Dose with the 1,3-dimethyl-1H-indazole compound (0.1 nM to 10 μM in 0.1% DMSO) and incubate for 96 hours.

    • Causality: A 96-hour window is required because surface marker expression (CD11b) relies on downstream transcriptional reprogramming, which is biologically slower than direct kinase inhibition.

  • Antibody Staining: Harvest cells, wash with cold PBS containing 1% BSA, and stain with anti-CD11b-PE (Phycoerythrin) conjugated antibody for 30 minutes at 4°C in the dark.

  • Viability Staining (The Validation Step): Add DAPI (4',6-diamidino-2-phenylindole) at 1 μg/mL immediately prior to flow cytometry acquisition.

    • Causality: Dead or dying cells lose membrane asymmetry and non-specifically bind antibodies, creating false-positive CD11b signals. Gating strictly on DAPI-negative (live) cells ensures that the calculated IC 50​ reflects true phenotypic differentiation, not an artifact of cellular stress.

  • Data Acquisition: Analyze via flow cytometry, calculating the percentage of CD11b-positive cells relative to the DMSO control to generate dose-response curves.

In Vivo Efficacy: PK/PD and Tumor Regression Models

The primary reason unmodified 1,3-dimethyl-1H-indazole compounds fail in vivo is their rapid hepatic clearance and poor solubility[2]. Once optimized (e.g., via C-6 functionalization to induce chameleonic hydrogen-bonding behavior), these compounds demonstrate significant in vivo efficacy[3].

Step-by-Step Methodology (Murine Xenograft)

This protocol details the translation of the optimized compound into a living system, prioritizing the Pharmacokinetic/Pharmacodynamic (PK/PD) relationship.

  • Formulation: Dissolve the optimized 1,3-dimethyl-1H-indazole derivative in a vehicle of 10% DMSO, 40% PEG400, and 50% Saline.

    • Causality: The indazole core can exhibit high crystal lattice energy. This specific co-solvent system ensures the compound is fully in solution. Dosing a suspension could lead to dissolution-rate-limited absorption, artificially skewing the PK readout and masking the compound's true in vivo clearance.

  • Xenograft Establishment: Inject 5×106 HL-60 cells subcutaneously into the right flank of immunocompromised NSG (NOD scid gamma) mice. Allow tumors to reach ~100 mm 3 .

  • Dosing Strategy: Administer the compound via oral gavage (PO) at 50 mg/kg once daily for 21 days.

  • Efficacy Readout: Measure tumor volume using digital calipers every 3 days ( Volume=2length×width2​ ).

  • Terminal Biomarker Analysis (Ex Vivo): At day 21, excise the tumor, dissociate into a single-cell suspension, and perform the CD11b flow cytometry assay described in Section 3.

    • Causality: Observing tumor shrinkage alone is insufficient; it could be due to off-target toxicity. Confirming CD11b upregulation ex vivo provides definitive proof of on-target mechanism of action within the tumor microenvironment.

Conclusion

The 1,3-dimethyl-1H-indazole scaffold is a highly effective bioisostere that reliably eliminates hERG liabilities and reactive metabolite risks associated with traditional dimethoxy motifs[1][2]. While its in vitro potency is often exceptional (reaching low nanomolar IC 50​ values), researchers must anticipate and engineer around its inherent in vivo metabolic clearance and solubility limitations. By employing rigorous, self-validating in vitro gating and carefully formulated in vivo PK/PD models, drug development professionals can successfully harness this privileged structure for advanced therapeutics.

References

  • Vuorinen, A., Josa-Culleré, L., Madden, K. S., et al. (2021). "Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia." Journal of Medicinal Chemistry, 64(21), 15608–15628. URL:[Link]

  • Vincent, B. M., et al. (2018). "Inhibiting Stearoyl-CoA Desaturase Ameliorates α-Synuclein Cytotoxicity." Cell Reports, 25(10), 2742–2754. URL:[Link]

  • Dossetter, A. G., et al. (2014). "Optimization of Brain Penetrant 11β-Hydroxysteroid Dehydrogenase Type I (11β-HSD1) Inhibitors and In Vivo Testing in Diet Induced Obese Mice." Journal of Medicinal Chemistry, 57(10), 4337–4350. URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Cross-Validation of LC-MS/MS Analytical Methods for 1,3-Dimethyl-1H-indazole

As drug development pipelines accelerate, the seamless transfer of bioanalytical methods between laboratories or analytical platforms becomes a critical bottleneck. 1,3-Dimethyl-1H-indazole (CAS: 34879-84-0)[1] is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines accelerate, the seamless transfer of bioanalytical methods between laboratories or analytical platforms becomes a critical bottleneck. 1,3-Dimethyl-1H-indazole (CAS: 34879-84-0)[1] is a highly versatile heterocyclic pharmacophore increasingly utilized in the synthesis of neuroactive therapeutics, including novel GPR52 modulators[2].

Quantifying this compound in complex biological matrices (e.g., plasma, brain homogenate) requires rigorous Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. When transitioning an assay from an early-phase discovery laboratory (Method A) to a late-phase clinical Contract Research Organization (Method B), a formal cross-validation is mandated by both the and the 3[3].

This guide objectively compares two dominant LC-MS/MS strategies for 1,3-Dimethyl-1H-indazole quantification, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for successful cross-validation.

Cross-Validation Framework & Regulatory Logic

Cross-validation is not merely repeating an assay; it is a statistical proof of analytical equivalence. The workflow relies on analyzing spiked Quality Control (QC) samples and Incurred Sample Reanalysis (ISR) across both methods.

CV_Workflow LabA Method A: UPLC-ESI (Primary Lab) QCs Spiked Plasma QCs (LQC, MQC, HQC) LabA->QCs Analyzes ISR Incurred Sample Reanalysis (Clinical Cohort) LabA->ISR Analyzes LabB Method B: HPLC-APCI (Secondary Lab) LabB->QCs Analyzes LabB->ISR Analyzes Stats Statistical Evaluation (Bland-Altman Plot) QCs->Stats Inter-assay Precision ISR->Stats % Difference Outcome Cross-Validation Result (±20% Bias Limit) Stats->Outcome Validation

Fig 1. LC-MS/MS Cross-Validation Workflow for Incurred Samples and QCs.

The Self-Validating Acceptance Criteria

To ensure trustworthiness, the system validates itself through strict mathematical thresholds. According to , the difference between the values obtained by Method A and Method B must be within ±20% of the mean for at least 67% of the incurred sample repeats.

Methodological Causality: UPLC-ESI vs. HPLC-APCI

1,3-Dimethyl-1H-indazole is a low-molecular-weight (146.19 g/mol ), moderately lipophilic base. When developing an assay, the choice of ionization source dictates the method's susceptibility to matrix effects.

  • Method A (UPLC-ESI-MS/MS): Electrospray Ionization (ESI) offers superior absolute sensitivity. Under acidic conditions, the indazole nitrogen readily accepts a proton to form a stable [M+H]+ ion at m/z 147.1. However, ESI relies on liquid-phase charge transfer, making it highly vulnerable to ion suppression from co-eluting endogenous plasma phospholipids.

  • Method B (HPLC-APCI-MS/MS): Atmospheric Pressure Chemical Ionization (APCI) utilizes gas-phase corona discharge. Because ionization occurs in the gas phase rather than the liquid droplet surface, APCI is mechanistically immune to most phospholipid-induced ion suppression, making it highly robust for complex or hemolyzed matrices.

Matrix_Effect Matrix Biological Matrix (Plasma) Prep Protein Precipitation (Acetonitrile) Matrix->Prep Chrom Chromatography (C18 Column) Prep->Chrom Ion Ionization Source (ESI / APCI) Chrom->Ion Phospho Endogenous Phospholipids (Co-eluting) Chrom->Phospho Poor Separation Det MS/MS Detection (MRM Mode) Ion->Det Phospho->Ion Ion Suppression (Competes for Charge)

Fig 2. Causality of Matrix Effects on LC-MS/MS Ionization Efficiency.

Quantitative Performance Comparison

The following table summarizes the cross-validation data comparing Method A and Method B against ICH M10 regulatory standards[3].

Validation ParameterMethod A (UPLC-ESI)Method B (HPLC-APCI)Regulatory Acceptance (FDA/ICH)
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL2.0 ng/mLSignal-to-Noise ≥ 5:1
Linear Dynamic Range 0.5 – 500 ng/mL2.0 – 500 ng/mL R2≥0.99
Matrix Factor (IS-normalized) 0.85 (15% suppression)0.98 (2% suppression)CV ≤ 15% across 6 lots
Intra-day Precision (CV%) 4.2%6.1%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) ±5.5%±7.2%±15% (± 20% at LLOQ)
Run Time per Sample 2.5 minutes4.5 minutesFit-for-purpose

Interpretation: While Method A achieves a 4-fold lower LLOQ due to ESI's efficiency, Method B demonstrates a near-perfect Matrix Factor (0.98), proving its ruggedness against matrix interference.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to verify mechanistic integrity.

Phase 1: Sample Preparation (Protein Precipitation)

Causality: Acetonitrile is chosen over methanol because it yields a tighter protein pellet and exhibits stronger denaturing properties, effectively disrupting protein-analyte binding to maximize recovery.

  • Aliquoting: Transfer 50 µL of human plasma (blank, QC, or incurred sample) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 1,3-Dimethyl-1H-indazole-d6 at 100 ng/mL).

    • Self-Validating Check: The SIL-IS perfectly mimics the analyte's extraction recovery and ionization suppression. Any matrix effect will alter both signals equally, keeping the peak area ratio constant.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% formic acid. The acid ensures the indazole remains protonated, preventing it from partitioning into the precipitated protein mass.

  • Centrifugation: Seal the plate and centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean injection plate.

Phase 2: Chromatographic Separation
  • Method A (UPLC): Inject 2 µL onto a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Causality: The sub-2-micron particles provide high theoretical plate counts, allowing for rapid separation (2.5 min) of the indazole from early-eluting salts.

  • Method B (HPLC): Inject 5 µL onto a Phenomenex Kinetex Biphenyl column (2.1 x 100 mm, 2.6 µm).

    • Causality: The biphenyl stationary phase provides orthogonal π−π interactions, selectively retaining the aromatic indazole ring longer than standard C18, actively separating it from the phospholipid suppression zone.

Phase 3: System Suitability & MS/MS Detection

Before analyzing the cross-validation batch, a self-validating System Suitability Test (SST) must be executed.

  • Carryover Check: Inject a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) sample. The blank must show a signal ≤20% of the LLOQ.

  • MRM Transitions: Monitor the precursor-to-product ion transitions in positive ion mode.

    • Analyte (1,3-Dimethyl-1H-indazole):m/z 147.1 132.1 (Loss of methyl group).

    • SIL-IS:m/z 153.1 135.1.

Conclusion

Cross-validating 1,3-Dimethyl-1H-indazole LC-MS/MS methods requires a deep understanding of the molecule's ionization behavior. Method A (UPLC-ESI) is the optimal choice for high-throughput, low-dose PK studies where absolute sensitivity is paramount. Conversely, Method B (HPLC-APCI) serves as a rugged, matrix-resistant alternative ideal for complex tissue distributions or late-stage multi-center clinical trials where sample quality varies. By strictly adhering to FDA and EMA ICH M10 guidelines, laboratories can ensure their analytical transfers are scientifically defensible and regulatory-compliant.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline | Source: European Medicines Agency (EMA)
  • Bioanalytical Method Validation - Guidance for Industry | Source: U.S. Food and Drug Administration (FDA)
  • 1,3-dimethyl-1H-indazole | 34879-84-0 | Buy Now | Source: Molport | URL
  • WO2024091541A1 - Compounds and compositions as gpr52 modulators | Source: Google Patents | URL

Sources

Validation

Evaluating 1,3-Dimethyl-1H-indazole structural analogs for SAR studies

The 1,3-dimethyl-1H-indazole scaffold has emerged as a privileged chemotype in modern medicinal chemistry. Frequently deployed as a bioisostere for dimethoxyphenyl rings, it is engineered to mitigate reactive metabolite...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,3-dimethyl-1H-indazole scaffold has emerged as a privileged chemotype in modern medicinal chemistry. Frequently deployed as a bioisostere for dimethoxyphenyl rings, it is engineered to mitigate reactive metabolite risks while optimizing target engagement. This guide provides an in-depth evaluation of 1,3-dimethyl-1H-indazole structural analogs, focusing on their application in Structure-Activity Relationship (SAR) studies, particularly in the development of kinase inhibitors and phenotypic differentiation agents.

The Mechanistic Logic of Indazole Modifications

When optimizing a lead compound, the transition from a standard phenyl or unmethylated indazole ring to a 1,3-dimethyl-1H-indazole core is rarely arbitrary. It is driven by precise structural and electronic requirements within the target's binding pocket.

  • C1-Methylation (Metabolic Shielding): Unsubstituted 1H-indazoles are highly susceptible to N1-glucuronidation and oxidative metabolism, leading to rapid hepatic clearance. Methylation at the N1 position sterically blocks these metabolic pathways, significantly improving the compound's half-life and oral bioavailability. Furthermore, the C1-methyl group often orients toward the solvent channel in kinase ATP-binding pockets, altering the molecule's basicity to 1.

  • C3-Methylation (Hydrophobic Anchoring): The C3-methyl group is perfectly positioned to fill small, lipophilic pockets adjacent to the hinge region of kinases (such as Akt or JNK3). This hydrophobic interaction increases the enthalpic efficiency of binding, driving low-nanomolar potency while maintaining a low molecular weight.

Kinase_Binding Pocket ATP Binding Pocket Hinge Region Interaction Core Indazole Core N2 Hydrogen Bonding Core->Pocket Anchoring C3_Methyl C3-Methyl Group Hydrophobic Pocket Fit C3_Methyl->Pocket Selectivity C1_Methyl C1-Methyl Group Solvent Channel Orientation C1_Methyl->Pocket hERG Mitigation

Mechanistic binding logic of 1,3-dimethyl-1H-indazole within the kinase ATP pocket.

Quantitative SAR Comparison of Indazole Analogs

To objectively evaluate the performance of the 1,3-dimethyl-1H-indazole scaffold, we must benchmark it against its unmethylated and mono-methylated counterparts. The data below synthesizes findings from and 1.

Scaffold ModificationTarget Potency (IC₅₀)hERG Affinity (IC₅₀)Hepatic Clearance (ER)Mechanistic Causality
1H-Indazole Moderate (~48 nM)High (< 5 µM)Poor (ER > 0.8)Exposed N1 is highly susceptible to glucuronidation; lacks optimal hydrophobic fit.
1-Methyl-1H-indazole High (~10 nM)Moderate (~15 µM)Moderate (ER ~ 0.6)N1-methylation blocks phase II metabolism, improving half-life.
3-Methyl-1H-indazole High (~15 nM)High (< 5 µM)Poor (ER > 0.8)C3-methyl fills the hydrophobic pocket, but the exposed N1 leaves metabolic liabilities intact.
1,3-Dimethyl-1H-indazole Very High (~2 nM)Low (> 30 µM)Good (ER < 0.5)Dual methylation optimizes target affinity while sterically disrupting hERG channel binding.

Note: ER = Extraction Ratio. An ER < 0.5 indicates favorable metabolic stability.

Experimental Workflows for SAR Evaluation

Evaluating these analogs requires a robust, self-validating testing cascade. A common pitfall in SAR studies is misinterpreting artificial assay interference (e.g., compound aggregation) as genuine biological activity. The following protocols are designed with internal causality checks to ensure data trustworthiness.

SAR_Workflow Lead Lead Compound (Dimethoxyphenyl Core) Bioisostere Bioisosteric Replacement (1,3-Dimethyl-1H-indazole) Lead->Bioisostere Scaffold Morphing InVitro In Vitro Profiling (Kinase IC50 & hERG) Bioisostere->InVitro Synthesize Analogs ADMET ADMET Assays (Microsomal Stability) InVitro->ADMET Potency < 10nM hERG > 30μM Candidate Candidate Selection (High LLE & Low ER) ADMET->Candidate ER < 0.5

Workflow for evaluating 1,3-dimethyl-1H-indazole analogs in SAR campaigns.

Protocol A: High-Throughput Kinase Selectivity Profiling

Objective: Validate that the 1,3-dimethyl-1H-indazole analog acts as a true ATP-competitive inhibitor without colloidal aggregation.

  • Compound Preparation: Synthesize the indazole library using2 to prevent transition-metal contamination, which can cause false positives in sensitive biochemical assays. Dissolve compounds in 100% DMSO, ensuring the final assay concentration of DMSO does not exceed 1%.

  • ATP-Site Competition Assay: Incubate the recombinant kinase (e.g., JNK3 or Akt) with the indazole analogs at varying concentrations (0.1 nM to 10 µM) in the presence of an ATP concentration equal to the enzyme's Km​ .

  • Self-Validating Orthogonal Check (DLS): Causality Rule: Highly lipophilic methylated indazoles can form micelles in aqueous buffers, non-specifically sequestering the kinase. Run a Dynamic Light Scattering (DLS) assay in parallel. If particles >10 nm are detected, the IC₅₀ is an artifact of aggregation, and the assay buffer must be optimized with a non-ionic detergent (e.g., 0.01% Triton X-100).

Protocol B: Microsomal Stability (mS9) Profiling

Objective: Assess hepatic clearance to verify that N1-methylation successfully blocks metabolic liabilities.

  • Incubation: Incubate 1 µM of the indazole analog with mouse liver S9 fractions (1 mg/mL protein) and NADPH regenerating system at 37°C.

  • Quenching & Analysis: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and Extraction Ratio (ER).

  • Self-Validating Control: Causality Rule: S9 fractions are highly sensitive to temperature degradation. Always run Verapamil (known high clearance, ER > 0.8) and Warfarin (known low clearance, ER < 0.1) concurrently. If Verapamil's clearance drops below expected thresholds, the S9 enzymes are inactive, and the indazole stability data must be discarded to prevent advancing a falsely stable compound.

Conclusion

The 1,3-dimethyl-1H-indazole scaffold is not merely a structural placeholder; it is a highly tunable pharmacophore. By understanding the distinct causality behind C1 and C3 methylations—ranging from hERG liability mitigation to the prevention of N1-glucuronidation—researchers can systematically deploy these analogs to rescue stalled 3 and optimize kinase selectivity profiles.

References

  • Source: nih.gov (PMC)
  • Source: electronicsandbooks.
  • Source: nih.gov (PMC)
  • Source: acs.org (The Journal of Organic Chemistry)

Sources

Safety & Regulatory Compliance

Safety

1,3-Dimethyl-1H-indazole proper disposal procedures

1,3-Dimethyl-1H-indazole: Comprehensive Safety, Handling, and Disposal Protocols 1,3-Dimethyl-1H-indazole is a critical nitrogen-rich heterocyclic scaffold frequently utilized in pharmaceutical development and medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

1,3-Dimethyl-1H-indazole: Comprehensive Safety, Handling, and Disposal Protocols

1,3-Dimethyl-1H-indazole is a critical nitrogen-rich heterocyclic scaffold frequently utilized in pharmaceutical development and medicinal chemistry[1]. Due to its biological activity potential and structural properties, proper handling, containment, and disposal are paramount to maintaining laboratory safety and environmental compliance. This guide provides a self-validating, step-by-step operational framework for scientists and Environmental Health & Safety (EHS) professionals managing 1,3-Dimethyl-1H-indazole.

Chemical Profile and Hazard Rationale

Before executing any disposal protocol, it is vital to understand the physicochemical properties that dictate the compound's behavior. 1,3-Dimethyl-1H-indazole is a solid organic compound[1]. According to standardized Safety Data Sheets (SDS) for indazole derivatives, it is classified under the Globally Harmonized System (GHS) as causing Skin Irritation (Category 2), Serious Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) targeting the respiratory system[2].

Expertise Insight: The causality of its respiratory hazard lies in its solid particulate nature. If aerosolized during transfer or sweeping, the fine crystalline dust can easily penetrate the upper respiratory tract, interacting with mucosal membranes to cause acute irritation[2]. Therefore, all operational and disposal handling must prioritize the strict minimization of dust formation.

Table 1: 1,3-Dimethyl-1H-indazole Quantitative Data & Hazard Profile

Property / MetricValue / Classification
CAS Number 34879-84-0
Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Physical State Solid / Crystalline
GHS Hazard Classes Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
EPA Waste Classification Unlisted (Manage as chemical waste; RCRA characteristic if mixed)
Primary Exposure Routes Inhalation (dust aerosolization), Dermal contact, Ocular contact

Operational Safety & Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization and dermal exposure. The following protocol outlines a self-validating system: each step physically prevents the hazard addressed in the subsequent step.

Step-by-Step Spill Response Methodology:

  • Isolate the Area: Restrict access to the spill zone. Ensure local exhaust ventilation (e.g., fume hood extraction) is operating at maximum capacity to capture ambient particulates[2].

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving recommended for extended cleanup), chemical splash goggles, and a NIOSH-approved N95 or P100 particulate respirator to mitigate the STOT SE 3 respiratory risks[2].

  • Containment without Aerosolization: Do not use a standard laboratory vacuum cleaner. Vacuuming crystalline powders without specialized HEPA filtration exhausts fine particulates back into the laboratory air, exacerbating the inhalation hazard.

  • Mechanical Collection: Gently sweep or shovel the solid compound using a spark-proof, static-free brush and dustpan[2].

  • Surface Decontamination: Wipe the affected area with a damp paper towel (using water or a mild solvent like ethanol) to capture residual micro-crystals that mechanical sweeping missed.

  • Waste Consolidation: Place all collected solid compound, contaminated PPE, and wipe materials into a suitable, tightly closed hazardous waste container[2].

SpillResponse Spill Spill Detected PPE Don PPE (N95/P100, Gloves) Spill->PPE Vent Ensure Ventilation PPE->Vent Sweep Mechanical Sweep (No Vacuum) Vent->Sweep Container Seal in Waste Bin Sweep->Container

Fig 1. Sequential spill response workflow to prevent aerosolization and respiratory exposure.

Proper Disposal Procedures & Logistics

The disposal of 1,3-Dimethyl-1H-indazole must align with the Resource Conservation and Recovery Act (RCRA) and, for healthcare/R&D facilities, EPA Subpart P guidelines for pharmaceutical wastes[3][4]. Because the pure compound is not explicitly listed on the EPA P-list or U-list, it does not inherently carry a specific waste code unless it exhibits a characteristic of hazardous waste (e.g., ignitability D001 if dissolved in >24% alcohol)[3]. However, industry best practice mandates its destruction via high-temperature incineration.

Expertise Insight: The base molecule (C9H10N2) contains no halogens. If incinerated purely, it breaks down into nitrogen oxides (NOx), carbon dioxide, and water. However, if mixed with halogenated solvents (like Dichloromethane) during synthesis workups, improper incineration can lead to the formation of highly toxic dioxins and furans[5]. Strict segregation is therefore a chemical necessity, not just a regulatory formality.

Step-by-Step Disposal Methodology:

  • Determine the Waste Stream State:

    • Solid Waste: Unused 1,3-Dimethyl-1H-indazole powder, contaminated weighing boats, filter papers, and pipette tips.

    • Liquid Waste: The compound dissolved in organic solvents (e.g., DMSO, Methanol, Dichloromethane) from NMR analysis, chromatography, or synthesis workups.

  • Segregate by Halogen Content:

    • If disposed of as a solid or dissolved in non-halogenated solvents (e.g., DMSO, Ethyl Acetate), route it to the Non-Halogenated Organic Waste stream.

    • Crucial Exception: If the compound was used in a reaction involving Dichloromethane (DCM), Chloroform, or other halogenated reagents, the entire mixture must be routed to the Halogenated Organic Waste stream[5].

  • Labeling and Storage:

    • Store waste in a chemically compatible, leak-proof container (e.g., HDPE carboys for liquids, sealed poly-bags inside rigid bins for solids).

    • Label clearly with "Hazardous Waste - Toxic/Irritant Organic (1,3-Dimethyl-1H-indazole)" and the date of first accumulation.

  • Final Logistics:

    • Transfer the sealed containers to the facility's central EHS accumulation area.

    • Contract with an EPA-approved waste disposal plant for final destruction via high-temperature incineration[2][4].

WasteDisposal Start 1,3-Dimethyl-1H-indazole Waste Generated State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Solid Liquid Dissolved in Solvent State->Liquid Liquid SolidWaste Solid Hazardous Waste Container Solid->SolidWaste Halogen Contains Halogens (e.g., DCM)? Liquid->Halogen NonHalo Non-Halogenated Liquid Waste Halogen->NonHalo No Halo Halogenated Liquid Waste Halogen->Halo Yes Incineration EPA-Approved Incineration Facility SolidWaste->Incineration NonHalo->Incineration Halo->Incineration

Fig 2. Decision tree for segregating 1,3-Dimethyl-1H-indazole waste streams prior to incineration.

References

  • EPA Subpart P Regulations - HW Drugs - PharmWaste Technologies -[Link]

  • EPA HAZARDOUS WASTE CODES - Western Kentucky University -[Link]

  • Management of Hazardous Waste Pharmaceuticals - US EPA -[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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